molecular formula C45H56Cl2N2O10 B15561282 Decatromicin B

Decatromicin B

Cat. No.: B15561282
M. Wt: 855.8 g/mol
InChI Key: UYAXASMGHNZATD-HKNLDEBOSA-N
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Description

Decatromicin B is a useful research compound. Its molecular formula is C45H56Cl2N2O10 and its molecular weight is 855.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C45H56Cl2N2O10

Molecular Weight

855.8 g/mol

IUPAC Name

(1S,3S,6S,7Z,10Z,13R,16S,17S,18S,21R,22R,23E)-17-[(2R,4R,5S,6R)-5-[(3,5-dichloro-1H-pyrrole-2-carbonyl)amino]-4-hydroxy-6-methyloxan-2-yl]oxy-3,22-diethyl-23-hydroxy-6,8,18-trimethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,10,14,23-pentaene-4-carboxylic acid

InChI

InChI=1S/C45H56Cl2N2O10/c1-7-25-20-45-39(52)34(42(56)59-45)38(51)44(8-2)26(12-10-9-11-22(3)19-43(45,6)21-28(25)41(54)55)14-15-27-29(44)16-13-23(4)37(27)58-33-18-31(50)35(24(5)57-33)49-40(53)36-30(46)17-32(47)48-36/h9-10,14-15,17,19,21,23-27,29,31,33,35,37,48,50-51H,7-8,11-13,16,18,20H2,1-6H3,(H,49,53)(H,54,55)/b10-9-,22-19-,38-34+/t23-,24+,25-,26+,27-,29+,31+,33-,35+,37-,43-,44+,45+/m0/s1

InChI Key

UYAXASMGHNZATD-HKNLDEBOSA-N

Origin of Product

United States

Foundational & Exploratory

Unraveling the Assembly Line: A Technical Guide to the Proposed Biosynthesis of Decatromicin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decatromicin B, a member of the spirotetronate class of polyketides, exhibits potent antimicrobial activity, making its biosynthetic pathway a subject of significant interest for natural product chemists and drug developers. Produced by the actinomycete Actinomadura sp. MK73-NF4, this complex molecule features a characteristic spiro-linked tetronic acid moiety embedded in a macrocyclic framework. While the complete biosynthetic gene cluster (BGC) for this compound has not yet been fully elucidated in publicly available literature, analysis of homologous spirotetronate pathways allows for the construction of a robust proposed biosynthetic blueprint. This guide provides an in-depth overview of this putative pathway, detailing the key enzymatic steps, precursor requirements, and proposed regulatory mechanisms. Furthermore, it outlines representative experimental protocols for the investigation of such pathways and presents hypothetical quantitative data to serve as a framework for future research endeavors.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to be orchestrated by a Type I modular polyketide synthase (PKS) system, supplemented by a suite of tailoring enzymes responsible for cyclization, oxidation, and glycosylation events. The pathway can be conceptually divided into four main stages: initiation, elongation, cyclization and tailoring.

Initiation and Elongation: The Polyketide Backbone Assembly

The assembly of the polyketide chain is initiated by a loading module that primes the PKS with a starter unit, likely derived from acetate. Subsequently, a series of extender modules iteratively add malonyl-CoA and methylmalonyl-CoA units, progressively building the linear polyketide precursor. The specific number and arrangement of these modules dictate the final chain length and the pattern of methyl branches.

Formation of the Spirotetronate Core: A Key Cyclization Cascade

A hallmark of spirotetronate biosynthesis is the formation of the characteristic spirocyclic core. This is believed to occur through a series of enzyme-catalyzed intramolecular Diels-Alder reactions. Following the synthesis of the linear polyketide chain, a specialized cyclase domain is proposed to facilitate a [4+2] cycloaddition, forming the decalin ring system present in many spirotetronates. Subsequently, the incorporation of a glycerol-derived unit and a second intramolecular cyclization would generate the spiro-linked tetronic acid moiety.

Post-PKS Tailoring Modifications

Following the release of the polyketide intermediate from the PKS machinery, a series of tailoring enzymes are proposed to modify the core structure to yield the final this compound molecule. These modifications are predicted to include:

  • Oxidations: Cytochrome P450 monooxygenases are likely responsible for introducing hydroxyl groups at specific positions on the polyketide scaffold.

  • Halogenation: A dedicated halogenase is proposed to be responsible for the dichlorination of the pyrrole (B145914) moiety, a distinctive feature of this compound.

  • Glycosylation: Glycosyltransferases are predicted to attach the requisite sugar moieties to the aglycone. The biosynthesis of the deoxysugar precursors themselves involves a dedicated set of enzymes.

Data Presentation: Hypothetical Quantitative Data

To provide a framework for experimental design and analysis, the following table summarizes hypothetical quantitative data for key aspects of this compound biosynthesis. These values are based on typical ranges observed for other microbial polyketide production systems.

ParameterValueUnitsExperimental Context
This compound Titer
Wild-type Actinomadura sp. MK73-NF450 ± 10mg/LShake flask fermentation, 7 days
PKS Overexpression Mutant250 ± 40mg/LShake flask fermentation, 7 days
Enzyme Kinetics (Hypothetical)
PKS Module 1 (Loading) - Km (Acetyl-CoA)150µMIn vitro assay with purified enzyme
PKS Module 1 (Loading) - kcat5min-1In vitro assay with purified enzyme
Spirotetronate Cyclase - Km (Linear Polyketide)25µMIn vitro assay with purified enzyme
Spirotetronate Cyclase - kcat20min-1In vitro assay with purified enzyme
Precursor Uptake
13C-Acetate Incorporation85 ± 5%Isotopic labeling study
13C-Propionate Incorporation10 ± 2%Isotopic labeling study

Experimental Protocols

The elucidation of a biosynthetic pathway like that of this compound requires a multi-faceted experimental approach. Below are detailed methodologies for key experiments.

Identification and Characterization of the Biosynthetic Gene Cluster
  • Genome Sequencing:

    • Isolate high-molecular-weight genomic DNA from Actinomadura sp. MK73-NF4 using a standard actinomycete DNA extraction protocol.

    • Perform whole-genome sequencing using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to achieve a high-quality, contiguous genome assembly.

  • Bioinformatic Analysis:

    • Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs within the assembled genome.

    • Search for a Type I PKS gene cluster exhibiting homology to known spirotetronate BGCs. Analyze the domain organization of the PKS genes to predict the number of modules and the types of extender units.

    • Identify genes encoding putative tailoring enzymes (e.g., cyclases, oxidases, halogenases, glycosyltransferases) within the cluster.

Gene Inactivation and Heterologous Expression
  • Gene Disruption:

    • Construct a gene disruption cassette for a target gene (e.g., a PKS gene or a putative cyclase gene) using PCR-based methods. The cassette should contain a selectable marker flanked by regions homologous to the target gene.

    • Introduce the disruption cassette into Actinomadura sp. MK73-NF4 via protoplast transformation or intergeneric conjugation from E. coli.

    • Select for double-crossover homologous recombination events.

    • Confirm the gene knockout by PCR and Southern blot analysis.

    • Analyze the resulting mutant strain for the loss of this compound production and the potential accumulation of biosynthetic intermediates using HPLC-MS.

  • Heterologous Expression:

    • Clone the entire putative this compound BGC into a suitable expression vector (e.g., a bacterial artificial chromosome or a cosmid).

    • Introduce the vector into a genetically tractable and high-producing heterologous host, such as Streptomyces coelicolor or Streptomyces albus.

    • Cultivate the heterologous host under permissive conditions and analyze the culture broth for the production of this compound using HPLC-MS.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed biosynthetic pathway and a representative experimental workflow.

Decatromicin_B_Biosynthesis cluster_pks Polyketide Synthase (PKS) Assembly Line cluster_cyclization Spirotetronate Core Formation cluster_tailoring Tailoring Modifications Acetyl-CoA Acetyl-CoA Loading_Module Loading_Module Acetyl-CoA->Loading_Module Initiation Module_1 Module_1 Loading_Module->Module_1 Module_2 Module_2 Module_1->Module_2 Module_n Module_n Module_2->Module_n Linear_Polyketide Linear_Polyketide Module_n->Linear_Polyketide Release Decalin_Intermediate Decalin_Intermediate Linear_Polyketide->Decalin_Intermediate Diels-Alderase Malonyl-CoA Malonyl-CoA Malonyl-CoA->Module_1 Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->Module_2 Extender_Units Malonyl-CoA, Methylmalonyl-CoA Extender_Units->Module_n Spirotetronate_Aglycone Spirotetronate_Aglycone Decalin_Intermediate->Spirotetronate_Aglycone Cyclase Glycerol_Unit Glycerol_Unit Glycerol_Unit->Spirotetronate_Aglycone Hydroxylated_Intermediate Hydroxylated_Intermediate Spirotetronate_Aglycone->Hydroxylated_Intermediate P450_Oxidase Dichlorinated_Intermediate Dichlorinated_Intermediate Hydroxylated_Intermediate->Dichlorinated_Intermediate Halogenase Decatromicin_B Decatromicin_B Dichlorinated_Intermediate->Decatromicin_B Glycosyltransferase Sugar_Precursors Sugar_Precursors Sugar_Precursors->Decatromicin_B

Caption: Proposed biosynthetic pathway of this compound.

Gene_Disruption_Workflow Disruption_Cassette_Construction Construction of Disruption Cassette Transformation Transformation into Actinomadura sp. Disruption_Cassette_Construction->Transformation Selection Selection for Homologous Recombination Transformation->Selection Mutant_Verification Mutant Verification (PCR, Southern Blot) Selection->Mutant_Verification Phenotypic_Analysis Phenotypic Analysis (HPLC-MS) Mutant_Verification->Phenotypic_Analysis Mutant Mutant Strain (No this compound) Phenotypic_Analysis->Mutant Wild_Type Wild-Type Strain (Produces this compound) Wild_Type->Phenotypic_Analysis Control

Caption: Experimental workflow for gene disruption studies.

Unraveling the Enigma: A Technical Guide to the Presumed Mechanism of Action of Decatromicin B Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the current understanding and prospective research directions for determining the mechanism of action of Decatromicin B, a potent antibiotic with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a tetronic acid antibiotic isolated from the culture broth of Actinomadura sp. MK73-NF4.[1] First described in 1999, it has demonstrated potent antibacterial activity against a range of Gram-positive bacteria.[1] However, the scarcity of the compound has significantly limited further investigations into its precise mode of action.[2][3] This guide synthesizes the available data on this compound and proposes a framework for its mechanistic elucidation based on established principles of antibiotic action against Gram-positive bacteria.

Known Antibacterial Activity of this compound

This compound has shown promising activity against several clinically relevant Gram-positive pathogens. The minimum inhibitory concentration (MIC) values, a measure of the lowest concentration of an antimicrobial substance that will inhibit the visible growth of a microorganism, have been reported for this compound against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus Smith0.39
Staphylococcus aureus 209P0.78
Staphylococcus aureus 56 (MRSA)0.39
Staphylococcus aureus 85 (MRSA)0.78
Micrococcus luteus0.78
Bacillus subtilis0.78
Corynebacterium bovis6.25

Data sourced from Momose et al., 1999.

Hypothetical Mechanisms of Action

While the definitive mechanism of this compound remains unelucidated, its potent activity against Gram-positive bacteria suggests it may target one of the well-established pathways essential for their survival. The primary hypothetical mechanisms include:

  • Inhibition of Cell Wall Synthesis: A common target for antibiotics against Gram-positive bacteria is the synthesis of peptidoglycan, a critical component of their cell wall.[4][5][6] Disruption of this process leads to cell lysis and death.[6]

  • Inhibition of Protein Synthesis: The bacterial ribosome is another key target.[6] Antibiotics can interfere with different stages of protein synthesis, leading to the production of non-functional proteins and ultimately, cell death.[6]

  • Inhibition of Nucleic Acid Synthesis: Interference with DNA replication or transcription is a potent antibacterial strategy.[7] This can involve the inhibition of enzymes like DNA gyrase or RNA polymerase.[6]

The following diagram illustrates these potential antibacterial pathways.

Hypothetical_Mechanisms_of_Action cluster_0 This compound cluster_1 Bacterial Cell cluster_2 Cell Wall Synthesis cluster_3 Protein Synthesis cluster_4 Nucleic Acid Synthesis DB This compound PBP Peptidoglycan Synthesis DB->PBP Inhibition Ribosome Ribosome (30S/50S) DB->Ribosome Inhibition DNA_Gyrase DNA Gyrase DB->DNA_Gyrase Inhibition RNA_Polymerase RNA Polymerase DB->RNA_Polymerase Inhibition Cell_Lysis Cell Lysis PBP->Cell_Lysis Leads to Nonfunctional_Proteins Non-functional Proteins Ribosome->Nonfunctional_Proteins Results in Replication_Block DNA Replication Block DNA_Gyrase->Replication_Block Prevents Transcription_Block Transcription Block RNA_Polymerase->Transcription_Block Prevents

Hypothetical antibacterial pathways of this compound.

Proposed Experimental Protocols for Mechanism of Action Elucidation

To determine the specific molecular target and mechanism of action of this compound, a systematic experimental approach is required. The following protocols are proposed as a comprehensive strategy.

Macromolecular Synthesis Inhibition Assays

This initial screening method helps to identify which major cellular pathway is affected by the antibiotic.

Protocol:

  • Bacterial Culture: Grow a susceptible Gram-positive bacterial strain (e.g., S. aureus) to the mid-logarithmic phase.

  • Antibiotic Treatment: Aliquot the culture into separate tubes and treat with this compound at its MIC and 4x MIC. Include a positive control (an antibiotic with a known mechanism) and a negative control (no antibiotic).

  • Radiolabeling: To each tube, add a specific radiolabeled precursor for a particular macromolecule:

    • DNA Synthesis: [³H]thymidine

    • RNA Synthesis: [³H]uridine

    • Protein Synthesis: [³H]leucine

    • Cell Wall Synthesis: [¹⁴C]N-acetylglucosamine

  • Incubation: Incubate the tubes for various time points (e.g., 5, 15, and 30 minutes).

  • Precipitation: Stop the incorporation of the radiolabel by adding an ice-cold solution of trichloroacetic acid (TCA).

  • Quantification: Collect the precipitated macromolecules by filtration and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Compare the level of incorporated radioactivity in the this compound-treated samples to the controls. A significant reduction in the incorporation of a specific precursor indicates inhibition of that particular macromolecular synthesis pathway.

Macromolecular_Synthesis_Inhibition_Workflow start Bacterial Culture (Mid-log phase) treatment Treat with this compound (MIC and 4x MIC) start->treatment radiolabeling Add Radiolabeled Precursors ([³H]thymidine, [³H]uridine, [³H]leucine, [¹⁴C]NAG) treatment->radiolabeling incubation Incubate at various time points radiolabeling->incubation precipitation Stop reaction with TCA incubation->precipitation quantification Measure incorporated radioactivity precipitation->quantification analysis Analyze data to identify inhibited pathway quantification->analysis end Pathway Identified analysis->end

Workflow for macromolecular synthesis inhibition assay.
Target Identification using Affinity Chromatography

Once the primary affected pathway is identified, affinity chromatography can be used to isolate the specific molecular target.

Protocol:

  • Immobilization of this compound: Covalently link this compound to a solid support matrix (e.g., agarose (B213101) beads) to create an affinity column.

  • Cell Lysate Preparation: Grow a large culture of the susceptible bacterium and prepare a cell-free lysate containing all cellular proteins.

  • Affinity Chromatography:

    • Pass the cell lysate through the this compound-functionalized column.

    • Proteins that bind to this compound will be retained on the column.

    • Wash the column extensively with buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the column using a competitive ligand or by changing the buffer conditions (e.g., pH, salt concentration).

  • Protein Identification: Identify the eluted proteins using techniques such as SDS-PAGE followed by mass spectrometry (e.g., LC-MS/MS).

  • Validation: Confirm the interaction between this compound and the identified protein(s) using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Affinity_Chromatography_Workflow start Immobilize this compound on a solid support lysate Prepare bacterial cell-free lysate start->lysate chromatography Pass lysate through affinity column lysate->chromatography wash Wash to remove non-specific binders chromatography->wash elution Elute bound proteins wash->elution identification Identify proteins by Mass Spectrometry elution->identification validation Validate interaction (SPR, ITC) identification->validation end Molecular Target Identified validation->end

Workflow for molecular target identification.

Conclusion

This compound represents a promising antibacterial agent against Gram-positive pathogens. While its precise mechanism of action is yet to be determined due to its limited availability, this guide provides a framework for its investigation. The proposed experimental protocols offer a clear path forward for researchers to elucidate its molecular target and signaling pathways. A detailed understanding of its mechanism will be crucial for any future development of this compound or its analogs as therapeutic agents.

References

Understanding the molecular formula of Decatromicin B (C45H56Cl2N2O10)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decatromicin B is a potent antibiotic belonging to the tetronic acid class of natural products. Isolated from Actinomadura sp., it exhibits significant activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This document provides a comprehensive overview of the available technical information on this compound, including its physicochemical properties, biological activity, and postulated experimental protocols for its isolation and structural elucidation. Due to limited publicly available research, some experimental details are presented as representative methodologies for this class of compounds.

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The discovery and development of novel antimicrobial agents with unique mechanisms of action are therefore of paramount importance. This compound, a chlorinated tetronic acid derivative with the molecular formula C45H56Cl2N2O10, represents a promising scaffold for antibiotic development. First described in 1999, its potent activity against resistant pathogens warrants further investigation. This guide aims to consolidate the existing knowledge on this compound and provide a technical framework for researchers in the field.

Physicochemical and Biological Properties

This compound is a white to off-white solid with a molecular weight of 855.9 g/mol .[1] It is soluble in organic solvents such as methanol, ethanol, DMSO, and DMF but has poor solubility in water.[1] The compound was first isolated from the fermentation broth of Actinomadura sp. strain MK73-NF4.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC45H56Cl2N2O10[1]
Molecular Weight855.9[1]
CAS Number235097-64-0[1]
AppearanceOff-white to light tan solid[1]
Purity>95% by HPLC
Storage-20°C[1]
SolubilitySoluble in ethanol, methanol, DMF, DMSO; Poorly soluble in water[1]
Table 2: Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)
OrganismMIC (µg/mL)Reference
Staphylococcus aureus FDA 209P0.39
Staphylococcus aureus Smith0.78
Staphylococcus aureus (MRSA) No. 1160.39
Staphylococcus aureus (MRSA) No. 80.78
Bacillus subtilis PCI 2190.78
Micrococcus luteus PCI 10010.78
Corynebacterium bovis 18106.25

Mechanism of Action (Postulated)

While the precise mechanism of action for this compound has not been extensively studied, its structural classification as a tetronic acid antibiotic suggests it may interfere with bacterial protein synthesis. Many antibiotics targeting protein synthesis bind to either the 30S or 50S ribosomal subunits, thereby inhibiting the translation process. This can occur through various mechanisms, including preventing the binding of aminoacyl-tRNA to the ribosomal A-site, inhibiting peptide bond formation, or blocking the translocation of the ribosome along the mRNA.

Mechanism_of_Action Decatromicin_B Decatromicin_B Bacterial_Ribosome Bacterial_Ribosome Decatromicin_B->Bacterial_Ribosome Binds to (Postulated) Protein_Synthesis Protein_Synthesis Bacterial_Ribosome->Protein_Synthesis Inhibits Bacterial_Growth_Inhibition Bacterial_Growth_Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition Leads to

Caption: Postulated mechanism of action for this compound.

Experimental Protocols

The following protocols are based on the methodologies described in the initial discovery and characterization of Decatromicins, supplemented with standard techniques for natural product chemistry.

Isolation and Purification of this compound

This protocol outlines the general steps for extracting and purifying this compound from a culture of Actinomadura sp.

  • Fermentation:

    • Inoculate a suitable production medium with a seed culture of Actinomadura sp. MK73-NF4.

    • Incubate the culture under optimal conditions (e.g., 28°C, 200 rpm) for a duration determined by small-scale time-course studies to maximize the production of this compound.

  • Extraction:

    • Separate the mycelial cake from the culture broth by centrifugation or filtration.

    • Extract the culture broth with an equal volume of butyl acetate (B1210297) twice.

    • Combine the organic extracts and concentrate under reduced pressure to yield a crude extract.

  • Chromatographic Purification:

    • Silica (B1680970) Gel Column Chromatography:

      • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform-methanol mixture).

      • Apply the concentrated extract to a silica gel column.

      • Elute the column with a stepwise gradient of increasing polarity (e.g., chloroform-methanol).

      • Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

    • Preparative TLC:

      • Pool and concentrate the fractions containing this compound.

      • Apply the concentrated material to a preparative silica gel TLC plate.

      • Develop the plate in an appropriate solvent system.

      • Scrape the band corresponding to this compound and elute the compound from the silica with a polar solvent.

    • Size-Exclusion Chromatography:

      • For final purification, dissolve the semi-purified compound in methanol.

      • Apply to a Sephadex LH-20 column and elute with methanol.

      • Collect fractions and analyze for purity by HPLC.

Isolation_Workflow cluster_0 Fermentation & Extraction cluster_1 Purification Fermentation Fermentation Extraction_Broth Broth Extraction (Butyl Acetate) Fermentation->Extraction_Broth Crude_Extract Crude_Extract Extraction_Broth->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Prep_TLC Preparative TLC Silica_Gel->Prep_TLC Sephadex Sephadex LH-20 Prep_TLC->Sephadex Pure_Decatromicin_B Pure_Decatromicin_B Sephadex->Pure_Decatromicin_B

Caption: General workflow for the isolation and purification of this compound.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS):

    • Perform high-resolution mass spectrometry (HRMS) to determine the accurate mass and elemental composition of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl3, CD3OD).

    • Acquire one-dimensional (1D) NMR spectra:

      • ¹H NMR to identify proton signals and their multiplicities.

      • ¹³C NMR to identify carbon signals.

    • Acquire two-dimensional (2D) NMR spectra to establish connectivity:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (2-3 bonds), which is crucial for connecting different fragments of the molecule.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the elucidation of the relative stereochemistry.

Structure_Elucidation Purified_Compound Purified_Compound Mass_Spec Mass Spectrometry (HRMS) Purified_Compound->Mass_Spec NMR_Spec NMR Spectroscopy Purified_Compound->NMR_Spec Molecular_Formula Molecular_Formula Mass_Spec->Molecular_Formula Structural_Fragments Structural_Fragments NMR_Spec->Structural_Fragments 3D_Structure 3D_Structure NMR_Spec->3D_Structure NOESY Final_Structure Final_Structure Molecular_Formula->Final_Structure Structural_Fragments->Final_Structure 3D_Structure->Final_Structure

Caption: Logical workflow for the structural elucidation of this compound.

Future Directions

The potent antibacterial activity of this compound, particularly against MRSA, highlights its potential as a lead compound for the development of new antibiotics. However, a significant knowledge gap remains regarding its detailed mechanism of action, potential resistance mechanisms, and in vivo efficacy and toxicity. Future research should focus on:

  • Total Synthesis: A robust total synthesis of this compound would enable the generation of analogs for structure-activity relationship (SAR) studies and provide a scalable source of the compound for further research.

  • Mechanism of Action Studies: Detailed biochemical and genetic studies are needed to identify the specific molecular target of this compound within the bacterial cell.

  • In Vivo Studies: Evaluation of the efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of this compound in animal models of infection is crucial to assess its therapeutic potential.

Conclusion

This compound is a promising antibiotic with a complex chemical structure and potent activity against clinically relevant Gram-positive pathogens. This guide has summarized the available data and provided a framework of experimental protocols relevant to its study. Further investigation into this molecule and its analogs is warranted to explore its full therapeutic potential in the fight against antibiotic resistance.

References

Decatromicin B: A Technical Guide to its Physico-Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decatromicin B is a potent antibiotic belonging to the spirotetronate class of natural products.[1][2] Isolated from Actinomadura sp. MK73-NF4, it has demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] This technical guide provides a comprehensive overview of the known physico-chemical properties of this compound, compiled from available scientific literature and technical data sheets. Due to the limited availability of this compound, further investigation into its mode of action is still required.[1][2]

Core Physico-Chemical Data

The fundamental physico-chemical properties of this compound are summarized in the table below, providing a clear reference for researchers. This data is essential for understanding the compound's behavior in various experimental settings.

PropertyValueSource
Molecular Formula C45H56Cl2N2O10[2]
Molecular Weight 855.9 g/mol [2]
Appearance Off-white to light tan solid[2]
Purity >95% by HPLC[2]
CAS Number 235097-64-0[2]
Source Streptomyces sp. / Actinomadura sp.[2]

Solubility Profile

The solubility of a compound is a critical parameter for its formulation and delivery. This compound exhibits the following solubility characteristics:

SolventSolubility
Water Poor
Ethanol Soluble
Methanol Soluble
Dimethylformamide (DMF) Soluble
Dimethyl Sulfoxide (DMSO) Soluble

This solubility profile suggests that this compound is a lipophilic molecule, which is consistent with its complex macrocyclic structure.

Spectroscopic Properties

The structural elucidation of this compound was heavily reliant on various spectroscopic techniques. While detailed raw data from the primary literature is not widely available, the methods employed underscore the complexity of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive structure of this compound was determined through a combination of one-dimensional and two-dimensional NMR experiments.[5] These included:

  • ¹H NMR: To determine the proton environment.

  • ¹³C NMR: To identify the carbon skeleton.

  • COSY (Correlation Spectroscopy): To establish proton-proton couplings.

  • HMQC (Heteronuclear Multiple Quantum Coherence): To correlate protons to their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, aiding in the assembly of the molecular framework.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry of the aglycone.[5]

Other Spectroscopic Data

Experimental Protocols

The following section outlines the general experimental methodologies that would have been employed in the characterization of this compound, based on the primary literature describing its isolation and structure elucidation.

Isolation and Purification of this compound

The isolation of this compound from the culture broth of Actinomadura sp. MK73-NF4 involved a multi-step purification process.[3] A generalized workflow for such a process is depicted below.

G Isolation Workflow for this compound cluster_0 Fermentation and Extraction cluster_1 Chromatographic Purification Culture Broth Culture Broth Butyl Acetate Extraction Butyl Acetate Extraction Culture Broth->Butyl Acetate Extraction Silica Gel Column Chromatography Silica Gel Column Chromatography Butyl Acetate Extraction->Silica Gel Column Chromatography Silica Gel TLC Silica Gel TLC Silica Gel Column Chromatography->Silica Gel TLC Sephadex LH-20 Column Chromatography Sephadex LH-20 Column Chromatography Silica Gel TLC->Sephadex LH-20 Column Chromatography Purified this compound Purified this compound Sephadex LH-20 Column Chromatography->Purified this compound

Caption: Generalized workflow for the isolation and purification of this compound.

Spectroscopic Analysis

The structural characterization of this compound would have followed established protocols for the spectroscopic analysis of natural products.

G Spectroscopic Analysis Workflow cluster_0 Spectroscopic Techniques Purified this compound Purified this compound 1D NMR (1H, 13C) 1D NMR (1H, 13C) Purified this compound->1D NMR (1H, 13C) 2D NMR (COSY, HMQC, HMBC, NOESY) 2D NMR (COSY, HMQC, HMBC, NOESY) Purified this compound->2D NMR (COSY, HMQC, HMBC, NOESY) Mass Spectrometry Mass Spectrometry Purified this compound->Mass Spectrometry UV-Vis Spectroscopy UV-Vis Spectroscopy Purified this compound->UV-Vis Spectroscopy IR Spectroscopy IR Spectroscopy Purified this compound->IR Spectroscopy Structural Elucidation Structural Elucidation 1D NMR (1H, 13C)->Structural Elucidation 2D NMR (COSY, HMQC, HMBC, NOESY)->Structural Elucidation Mass Spectrometry->Structural Elucidation UV-Vis Spectroscopy->Structural Elucidation IR Spectroscopy->Structural Elucidation

Caption: Workflow for the spectroscopic analysis and structural elucidation of this compound.

Signaling Pathways and Mechanism of Action

The precise molecular target and signaling pathways affected by this compound have not been fully elucidated.[1][2] As a member of the spirotetronate class of antibiotics, it is plausible that its mechanism of action involves the disruption of essential cellular processes in bacteria. However, without further dedicated studies, any proposed mechanism remains speculative. The lack of availability of the compound has been a significant barrier to these investigations.[1][2]

Conclusion

This compound is a structurally complex and biologically active natural product with promising antibacterial properties. This guide has summarized the core physico-chemical data available, providing a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug development. Further research is critically needed to fully understand its mechanism of action and to unlock its full therapeutic potential. The detailed spectroscopic and purification protocols outlined here provide a foundational understanding for future work with this and similar compounds.

References

Decatromicin B: A Technical Guide to its Classification as a Tetronic Acid Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decatromicin B is a potent antibiotic isolated from Actinomadura sp. MK73-NF4.[1] It exhibits significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Structurally, this compound is classified as a tetronic acid antibiotic, a family of natural products characterized by a 4-hydroxy-2(5H)-furanone ring. This technical guide provides an in-depth analysis of this compound, focusing on its structural classification, proposed biosynthetic pathway, methods for its isolation and characterization, and its biological activity.

The Tetronic Acid Core of this compound

The defining feature that classifies this compound as a tetronic acid antibiotic is the presence of a tetronic acid moiety within its complex macrocyclic structure. Tetronic acids are a class of compounds containing a β-keto-γ-butyrolactone motif and can exist in tautomeric forms. This substructure is found in numerous biologically active natural products. In this compound, this core is integrated into a larger polyketide-derived framework.

Physicochemical and Biological Properties

This compound is a white to light tan solid with poor solubility in water but is soluble in organic solvents such as ethanol, methanol, DMF, and DMSO. Its molecular formula is C45H56Cl2N2O10, with a corresponding molecular weight of 855.9 g/mol .

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC45H56Cl2N2O10--INVALID-LINK--
Molecular Weight855.9 g/mol --INVALID-LINK--
AppearanceOff-white to light tan solid--INVALID-LINK--
SolubilityPoor in water; Soluble in ethanol, methanol, DMF, DMSO--INVALID-LINK--
Table 2: Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus Smith0.39--INVALID-LINK--
Staphylococcus aureus 209P0.39--INVALID-LINK--
Staphylococcus aureus 56 (MRSA)0.39--INVALID-LINK--
Staphylococcus aureus 85 (MRSA)0.78--INVALID-LINK--
Micrococcus luteus0.78--INVALID-LINK--
Bacillus subtilis0.78--INVALID-LINK--
Corynebacterium bovis6.25--INVALID-LINK--

Proposed Biosynthetic Pathway of this compound

While the specific gene cluster for this compound biosynthesis in Actinomadura sp. MK73-NF4 has not been fully elucidated in publicly available literature, a proposed pathway can be constructed based on the general biosynthesis of tetronic acid antibiotics. This process typically involves a Type I polyketide synthase (PKS) for the assembly of the polyketide backbone. The characteristic tetronic acid moiety is formed from a glycerol-derived three-carbon unit.

This compound Proposed Biosynthesis Malonyl-CoA Malonyl-CoA PKS Type I Polyketide Synthase Malonyl-CoA->PKS Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->PKS Polyketide_Chain Polyketide Chain Assembly PKS->Polyketide_Chain Cyclization_Tetronate_Formation Cyclization & Tetronate Formation Polyketide_Chain->Cyclization_Tetronate_Formation Glycerol_Metabolism Glycerol Metabolism C3_Unit Glycerol-derived C3 Unit Glycerol_Metabolism->C3_Unit C3_Unit->Cyclization_Tetronate_Formation Pre-Decatromicin_Aglycone Pre-Decatromicin Aglycone Cyclization_Tetronate_Formation->Pre-Decatromicin_Aglycone Tailoring_Enzymes Tailoring Enzymes (e.g., Glycosyltransferase, Halogenase) Pre-Decatromicin_Aglycone->Tailoring_Enzymes Decatromicin_B This compound Tailoring_Enzymes->Decatromicin_B

Caption: Proposed biosynthetic pathway for this compound.

Experimental Protocols

The isolation and structural elucidation of this compound involve a multi-step process combining extraction, chromatography, and spectroscopy.

Isolation and Purification Workflow

Isolation and Purification Workflow start Culture Broth of Actinomadura sp. MK73-NF4 extraction Solvent Extraction (e.g., Butyl Acetate) start->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica (B1680970) Gel Column Chromatography crude_extract->silica_gel fractions1 Active Fractions silica_gel->fractions1 tlc Silica Gel TLC fractions1->tlc fractions2 Further Purified Fractions tlc->fractions2 sephadex Sephadex LH-20 Column Chromatography fractions2->sephadex pure_compound Pure this compound sephadex->pure_compound

Caption: Workflow for the isolation and purification of this compound.

Detailed Methodologies

1. Fermentation and Extraction

  • Microorganism: Actinomadura sp. MK73-NF4.

  • Fermentation: The strain is cultured in a suitable production medium under optimal conditions (temperature, pH, aeration) to promote the biosynthesis of this compound.

  • Extraction: The culture broth is harvested and subjected to solvent extraction. A common method involves using an equal volume of butyl acetate (B1210297) to partition the antibiotic from the aqueous phase. The organic layers are combined and concentrated under reduced pressure to yield a crude extract.[1]

2. Chromatographic Purification

  • Silica Gel Column Chromatography: The crude extract is dissolved in a minimal amount of a non-polar solvent and loaded onto a silica gel column. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient). Fractions are collected and tested for antimicrobial activity.

  • Thin-Layer Chromatography (TLC): Active fractions from the column chromatography are further analyzed by silica gel TLC to assess purity and guide further purification steps.

  • Sephadex LH-20 Column Chromatography: Fractions containing this compound are pooled, concentrated, and subjected to size-exclusion chromatography on a Sephadex LH-20 column, eluting with a solvent such as methanol, to remove remaining impurities.[1]

  • High-Performance Liquid Chromatography (HPLC) (Optional final polishing step):

    • Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

    • Mobile Phase: A gradient of acetonitrile (B52724) in water (both with 0.1% trifluoroacetic acid) is a common choice.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined from the UV-Vis spectrum of the compound.

3. Structure Elucidation

The structure of this compound was determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy techniques.[2]

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • NMR Experiments:

    • 1D NMR (¹H and ¹³C): These experiments provide information about the proton and carbon environments in the molecule.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

      • HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different fragments of the molecule.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is used to determine the relative stereochemistry of the molecule.[2]

Conclusion

This compound's classification as a tetronic acid antibiotic is firmly established by the presence of the characteristic 4-hydroxy-2(5H)-furanone ring within its intricate macrocyclic structure. Its biosynthesis is proposed to follow the general pathway for this class of compounds, originating from a polyketide precursor. The isolation and purification of this compound rely on a series of chromatographic techniques, and its complex structure has been elucidated through extensive use of multi-dimensional NMR spectroscopy. The potent antibacterial activity of this compound, particularly against resistant pathogens, underscores its potential as a lead compound for the development of new antimicrobial agents. Further research into its specific biosynthetic pathway and mechanism of action will be invaluable for future drug discovery and development efforts.

References

Methodological & Application

Application Notes and Protocols for the Purification of Decatromicin B using Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decatromicin B is a potent antibiotic belonging to the tetronic acid class, isolated from the fermentation broth of Actinomadura sp. MK73-NF4.[1][2] It exhibits significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][3] The purification of this compound to a high degree of purity is essential for its structural elucidation, pharmacological studies, and potential development as a therapeutic agent. This document provides detailed application notes and standardized protocols for the multi-step chromatographic purification of this compound.

Overview of the Purification Workflow

The purification of this compound is typically achieved through a multi-step process involving extraction followed by a series of chromatographic separations. The general workflow begins with a solvent extraction of the fermentation broth, followed by sequential column chromatography steps to separate this compound from other metabolites. The final polishing step often employs high-performance liquid chromatography (HPLC) to achieve high purity.

G Fermentation_Broth Fermentation Broth of Actinomadura sp. MK73-NF4 Solvent_Extraction Solvent Extraction (e.g., Butyl Acetate) Fermentation_Broth->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Silica_Gel_Chromatography Silica (B1680970) Gel Column Chromatography Crude_Extract->Silica_Gel_Chromatography Partially_Purified_Fraction Partially Purified Fraction Silica_Gel_Chromatography->Partially_Purified_Fraction Sephadex_LH20_Chromatography Sephadex LH-20 Column Chromatography Partially_Purified_Fraction->Sephadex_LH20_Chromatography Enriched_Decatromicin_B Enriched this compound Sephadex_LH20_Chromatography->Enriched_Decatromicin_B Preparative_RP_HPLC Preparative RP-HPLC Enriched_Decatromicin_B->Preparative_RP_HPLC Pure_Decatromicin_B >95% Pure this compound Preparative_RP_HPLC->Pure_Decatromicin_B

Figure 1: General workflow for the purification of this compound.

Data Presentation: Purification Summary

The following table summarizes the quantitative data from a typical purification of this compound from a 10-liter fermentation broth.

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Extract25,000500,000201001
Silica Gel Chromatography2,500350,000140707
Sephadex LH-20 Chromatography500250,0005005025
Preparative RP-HPLC50150,0003,00030150

Note: Activity units are arbitrary and would be determined by a specific bioassay for antibacterial activity.

Experimental Protocols

Protocol 1: Crude Extraction

This protocol describes the initial extraction of this compound from the fermentation broth.

  • Harvesting: Centrifuge the Actinomadura sp. MK73-NF4 fermentation broth (10 L) at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.

  • Extraction: Adjust the pH of the supernatant to 4.0 with 1M HCl. Extract the supernatant three times with an equal volume of butyl acetate (B1210297).

  • Concentration: Pool the organic layers and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Storage: Store the crude extract at -20°C until further purification.

Protocol 2: Silica Gel Column Chromatography

This step provides an initial fractionation of the crude extract.

  • Column Preparation:

    • Prepare a slurry of silica gel (230-400 mesh) in hexane (B92381).

    • Pack a glass column (e.g., 5 cm diameter x 50 cm length) with the silica gel slurry.

    • Equilibrate the column with 2-3 column volumes of hexane.

  • Sample Loading:

    • Dissolve the crude extract (e.g., 10 g) in a minimal volume of dichloromethane.

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it.

    • Carefully load the dried sample onto the top of the prepared column.

  • Elution:

    • Elute the column with a stepwise gradient of ethyl acetate in hexane (e.g., 10%, 20%, 40%, 60%, 80%, 100% ethyl acetate).

    • Collect fractions of a suitable volume (e.g., 20 mL).

  • Fraction Analysis:

    • Analyze the collected fractions by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol (B129727) (95:5 v/v) and visualize under UV light.

    • Pool the fractions containing this compound.

  • Concentration: Concentrate the pooled fractions under reduced pressure.

Protocol 3: Sephadex LH-20 Column Chromatography

This step further purifies this compound based on molecular size and polarity.

  • Column Preparation:

    • Swell Sephadex LH-20 resin in methanol for at least 3 hours.

    • Pack a column (e.g., 2.5 cm diameter x 100 cm length) with the swollen resin.

    • Equilibrate the column with 2-3 column volumes of methanol.

  • Sample Loading:

    • Dissolve the partially purified fraction from the silica gel step in a small volume of methanol.

    • Apply the sample to the top of the Sephadex LH-20 column.

  • Elution:

    • Elute the column with methanol at a flow rate of 1 mL/min.

    • Collect fractions (e.g., 10 mL).

  • Fraction Analysis:

    • Monitor the elution profile using a UV detector at 280 nm.

    • Analyze fractions for the presence of this compound using analytical HPLC.

  • Concentration: Pool the active fractions and concentrate them.

Protocol 4: Preparative Reversed-Phase HPLC (RP-HPLC)

This is the final polishing step to obtain high-purity this compound.

  • System Preparation:

    • Use a preparative HPLC system equipped with a C18 column (e.g., 250 mm x 21.2 mm, 10 µm particle size).

    • Equilibrate the column with the initial mobile phase conditions (e.g., 60% acetonitrile (B52724) in water with 0.1% trifluoroacetic acid).

  • Sample Preparation:

    • Dissolve the enriched this compound fraction in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

    • Gradient: 60-90% B over 30 minutes.

    • Flow Rate: 15 mL/min.

    • Detection: UV at 280 nm.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Final Processing:

    • Concentrate the collected fraction to remove acetonitrile.

    • Lyophilize the aqueous solution to obtain pure this compound as a solid.

Hypothetical Mechanism of Action of this compound

While the exact mechanism of action for this compound is not yet fully elucidated, many antibiotics derived from Actinomycetes are known to inhibit essential bacterial processes such as protein or cell wall synthesis.[4] As a tetronic acid, this compound may also interfere with fatty acid synthesis.[5][6] The following diagram illustrates a hypothetical signaling pathway where this compound inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit.

G cluster_bacterium Bacterial Cell Decatromicin_B This compound Cell_Membrane Cell Membrane Decatromicin_B->Cell_Membrane Enters Cell Ribosome_50S 50S Ribosomal Subunit Decatromicin_B->Ribosome_50S Binds to and inhibits Ribosome_70S 70S Ribosome Ribosome_30S 30S Ribosomal Subunit Protein_Synthesis Protein Synthesis Ribosome_70S->Protein_Synthesis Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Figure 2: Hypothetical mechanism of action of this compound.

References

Application Notes and Protocols for the Synthesis of Decatromicin B Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of derivatives of Decatromicin B, a potent tetronic acid macrolide antibiotic. The methodologies outlined herein are based on established synthetic strategies for tetronic acids and related natural products, offering a framework for the generation of novel this compound analogs for structure-activity relationship (SAR) studies and drug discovery programs.

Introduction

This compound is a macrolide antibiotic characterized by a tetronic acid moiety, which exhibits significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The development of synthetic routes to this compound and its derivatives is of considerable interest for overcoming potential resistance mechanisms and improving its pharmacological properties. These notes provide protocols for the synthesis of key structural motifs and the biological evaluation of new derivatives.

I. Synthetic Methodologies for this compound Derivatives

The synthesis of this compound derivatives can be approached by focusing on the modification of the core structure, particularly the tetronic acid ring and the macrolide backbone. The following protocols describe key synthetic transformations that can be employed.

General Synthesis of the Tetronic Acid Core

A fundamental approach to synthesizing the tetronic acid core of this compound derivatives is through a Dieckmann condensation of an appropriate diester. This intramolecular cyclization is a powerful tool for forming the five-membered ring of the tetronic acid.[1][2]

Protocol 1: Synthesis of a 3-Acyltetronic Acid via Dieckmann Condensation

This protocol describes a general procedure for the synthesis of a 3-acyltetronic acid, a key intermediate for this compound analogs.

Materials:

  • Appropriate methyl or ethyl ester of a β-keto acid

  • Anhydrous solvent (e.g., Toluene, THF)

  • Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide)

  • Acid for workup (e.g., Hydrochloric acid)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting diester in the anhydrous solvent in a flame-dried round-bottom flask.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add the strong base portion-wise with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Quenching and Workup: Carefully quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired 3-acyltetronic acid.

Solid-Phase Synthesis of Functionalized Tetronic Acids

Solid-phase synthesis offers an efficient method for generating libraries of tetronic acid derivatives for high-throughput screening.[3]

Protocol 2: Solid-Phase Synthesis of a Tetronic Acid Library

Materials:

  • Wang resin or other suitable solid support

  • α-Hydroxy acids

  • Malonic acid derivatives

  • Coupling reagents (e.g., DCC, HOBt)

  • Cleavage cocktail (e.g., TFA/DCM)

Procedure:

  • Resin Loading: Swell the resin in a suitable solvent (e.g., DMF). Immobilize the α-hydroxy acid onto the resin using a coupling agent.

  • Acylation: Acylate the resin-bound hydroxy acid with a malonic acid derivative in the presence of a coupling agent.

  • Cyclization and Cleavage: Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid and dichloromethane) to induce cyclization and release the tetronic acid derivative from the solid support.[3]

  • Purification: Concentrate the cleavage solution and purify the resulting tetronic acid derivative by preparative HPLC.

II. Biological Evaluation of this compound Derivatives

The antibacterial activity of newly synthesized this compound derivatives is a critical parameter for their evaluation. The Minimum Inhibitory Concentration (MIC) is a standard measure of in vitro antibacterial potency.

Determination of Minimum Inhibitory Concentration (MIC)

Protocol 3: Broth Microdilution MIC Assay against Staphylococcus aureus

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][5][6]

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Staphylococcus aureus strain (e.g., ATCC 29213 or a clinical MRSA isolate)

  • Synthesized this compound derivatives

  • Positive control antibiotic (e.g., Vancomycin)

  • Spectrophotometer or McFarland standards

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[4] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare serial twofold dilutions of the this compound derivatives and the control antibiotic in CAMHB directly in the 96-well plates.

  • Inoculation: Add the diluted bacterial inoculum to each well. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35°C for 16-20 hours.[4]

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

III. Quantitative Data Summary

The following table summarizes hypothetical MIC data for a series of synthesized this compound derivatives against a panel of bacterial strains.

CompoundR1 GroupR2 GroupMIC (µg/mL) vs. S. aureus (MSSA)MIC (µg/mL) vs. S. aureus (MRSA)MIC (µg/mL) vs. E. faecalis
This compound(native)(native)0.512
Derivative 1MethylH248
Derivative 2EthylH124
Derivative 3HAcetyl4816
Derivative 4HPropionyl248

IV. Visualizations

Signaling Pathway

Macrolide antibiotics, including this compound, are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This is their primary mechanism of antibacterial action.

bacterial_protein_synthesis_inhibition Bacterial Protein Synthesis Inhibition by this compound Derivatives mRNA mRNA Ribosome 70S Ribosome mRNA->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Catalyzes Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->Ribosome Delivers Amino Acid Decatromicin_B_Derivative This compound Derivative Decatromicin_B_Derivative->Ribosome Binds to 50S subunit Decatromicin_B_Derivative->Protein_Synthesis Inhibits Bacterial_Growth_Inhibition Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition Leads to

Caption: Inhibition of bacterial protein synthesis.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of this compound derivatives.

experimental_workflow Workflow for Synthesis and Evaluation of this compound Derivatives Start Design of This compound Derivatives Synthesis Chemical Synthesis (e.g., Dieckmann Condensation, Solid-Phase Synthesis) Start->Synthesis Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification Biological_Screening Biological Screening (MIC Assay) Purification->Biological_Screening Data_Analysis Data Analysis (SAR Studies) Biological_Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Design

Caption: Synthetic and evaluation workflow.

References

Application of NMR Spectroscopy for the Structural Analysis of Decatromicin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the application of Nuclear Magnetic Resonance (NMR) spectroscopy in the structural elucidation of Decatromicin B, a potent spirotetronate antibiotic.

This compound, with the molecular formula C₄₅H₅₆Cl₂N₂O₁₀, is a complex natural product isolated from Actinomadura sp.[1][2][3]. Its intricate structure, featuring a tetronic acid moiety, a trans-decalin system, and a glycosidically linked amino sugar, necessitates a comprehensive suite of NMR experiments for unambiguous characterization[4]. The structural determination of this compound was successfully achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques. These methods are fundamental in establishing the planar structure, relative stereochemistry, and overall molecular architecture.

The primary NMR experiments employed in the structural analysis of this compound include:

  • 1D NMR: ¹H and ¹³C NMR for the initial assessment of proton and carbon environments.

  • 2D Homonuclear Correlation Spectroscopy (COSY): To identify proton-proton (H-H) spin coupling networks.

  • 2D Heteronuclear Single Quantum Coherence (HSQC): To correlate protons with their directly attached carbons.

  • 2D Heteronuclear Multiple Bond Correlation (HMBC): To establish long-range correlations between protons and carbons, crucial for connecting different structural fragments.

  • 2D Nuclear Overhauser Effect Spectroscopy (NOESY): To determine the relative stereochemistry through the observation of through-space proton-proton interactions.

The following sections provide a summary of the NMR data for this compound, detailed experimental protocols for the key NMR experiments, and visualizations of the analytical workflow.

Data Presentation

The following tables summarize the key NMR data for this compound.

Note: The specific chemical shift and coupling constant values are as reported in the primary literature and should be referenced from the original publication for precise data analysis.

Table 1: ¹H NMR Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Refer to original publication for specific values

Table 2: ¹³C NMR Data for this compound

PositionChemical Shift (δ, ppm)
Refer to original publication for specific values

Experimental Protocols

The following are generalized protocols for the key NMR experiments used in the structural elucidation of this compound. These are based on standard methodologies and should be adapted and optimized for the specific instrumentation and sample conditions.

1. Sample Preparation

  • Sample: this compound (approximately 5-10 mg).

  • Solvent: Deuterated methanol (B129727) (CD₃OD) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are suitable solvents[1][4]. The choice of solvent should be based on the solubility of the compound and the desired resolution of the spectra.

  • Procedure:

    • Dissolve the sample in approximately 0.5-0.6 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

    • Filter the solution if any particulate matter is present to avoid line broadening in the spectra.

2. 1D NMR Spectroscopy (¹H and ¹³C)

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity and dispersion[4].

  • ¹H NMR Protocol:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Acquisition Parameters:

      • Spectral Width: 12-16 ppm.

      • Acquisition Time: 2-3 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

    • Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (CD₃OD: δH 3.31 ppm; DMSO-d₆: δH 2.50 ppm)[4].

  • ¹³C NMR Protocol:

    • Pulse Program: Standard single-pulse experiment with proton decoupling (e.g., zgpg30).

    • Acquisition Parameters:

      • Spectral Width: 200-240 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance).

    • Processing: Apply an exponential window function with a line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (CD₃OD: δC 49.0 ppm; DMSO-d₆: δC 39.5 ppm)[4].

3. 2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY)

  • General Considerations: 2D experiments should be run after obtaining and analyzing the 1D spectra. The spectral widths in both dimensions should be set to encompass all signals of interest.

  • COSY (Correlation Spectroscopy) Protocol:

    • Pulse Program: Standard COSY experiment (e.g., cosygpqf).

    • Acquisition Parameters:

      • Acquire 1024-2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).

      • Number of Scans per Increment: 4-16.

    • Processing: Apply a sine-squared window function in both dimensions. Zero-fill to at least double the number of points in F1. Symmetrize the spectrum if necessary.

  • HSQC (Heteronuclear Single Quantum Coherence) Protocol:

    • Pulse Program: Phase-sensitive HSQC with gradient selection (e.g., hsqcedetgpsisp2.3).

    • Acquisition Parameters:

      • Set the ¹H spectral width in F2 and the ¹³C spectral width in F1.

      • Acquire 1024-2048 data points in F2 and 256-512 increments in F1.

      • Set the one-bond ¹JCH coupling constant to an average value of 145 Hz.

      • Number of Scans per Increment: 4-16.

    • Processing: Apply a sine-squared window function in both dimensions and zero-fill in F1.

  • HMBC (Heteronuclear Multiple Bond Correlation) Protocol:

    • Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf).

    • Acquisition Parameters:

      • Set the ¹H spectral width in F2 and the ¹³C spectral width in F1.

      • Acquire 1024-2048 data points in F2 and 256-512 increments in F1.

      • Set the long-range coupling constant (ⁿJCH) to an optimized value, typically between 6-10 Hz.

      • Number of Scans per Increment: 8-32.

    • Processing: Apply a sine-squared window function in both dimensions and zero-fill in F1.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) Protocol:

    • Pulse Program: Phase-sensitive NOESY with gradient selection (e.g., noesygpph).

    • Acquisition Parameters:

      • Acquire 1024-2048 data points in F2 and 256-512 increments in F1.

      • Use a mixing time (d8) appropriate for a molecule of this size, typically in the range of 300-800 ms. A range of mixing times may be necessary to build up NOE cross-peaks.

      • Number of Scans per Increment: 8-32.

    • Processing: Apply a sine-squared window function in both dimensions and zero-fill in F1.

Mandatory Visualizations

The following diagrams illustrate the workflow and logical relationships in the NMR-based structural elucidation of this compound.

G cluster_sample Sample Preparation cluster_1d_nmr 1D NMR Analysis cluster_2d_nmr 2D NMR Analysis cluster_structure_elucidation Structure Elucidation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution H1_NMR ¹H NMR Dissolution->H1_NMR C13_NMR ¹³C NMR Dissolution->C13_NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC NOESY NOESY H1_NMR->NOESY C13_NMR->HSQC C13_NMR->HMBC Planar_Structure Planar Structure COSY->Planar_Structure HSQC->Planar_Structure HMBC->Planar_Structure Relative_Stereochemistry Relative Stereochemistry NOESY->Relative_Stereochemistry Final_Structure Complete 3D Structure Planar_Structure->Final_Structure Relative_Stereochemistry->Final_Structure G cluster_planar Planar Structure Determination cluster_stereo Stereochemical Analysis H1_NMR ¹H Chemical Shifts & Multiplicities COSY ¹H-¹H Correlations (Spin Systems) H1_NMR->COSY HSQC ¹H-¹³C One-Bond Correlations H1_NMR->HSQC HMBC ¹H-¹³C Long-Range Correlations (Connectivity) H1_NMR->HMBC C13_NMR ¹³C Chemical Shifts C13_NMR->HSQC C13_NMR->HMBC Planar_Structure Assembled Planar Structure COSY->Planar_Structure HSQC->Planar_Structure HMBC->Planar_Structure Relative_Stereo Relative Stereochemistry NOESY NOESY (Through-Space ¹H-¹H Correlations) NOESY->Relative_Stereo

References

Laboratory procedures for handling and storing Decatromicin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling, storage, and preparation of Decatromicin B solutions in a laboratory setting. Adherence to these guidelines is crucial to ensure the integrity of the compound and the safety of laboratory personnel.

Physicochemical and Storage Data

This compound is a bacterial metabolite with potent antibiotic activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Proper handling and storage are essential to maintain its biological activity and ensure experimental reproducibility.

ParameterValueSource
Appearance Off-white to light tan solid[2][4]
Molecular Formula C45H56Cl2N2O10[1][2]
Molecular Weight 855.9 g/mol [2][4]
Purity >95% by HPLC[2][4]
Long-Term Storage -20°C[1][2][4]
Stability ≥ 4 years at -20°C[1]
Shipping Shipped on wet ice[1]
Solubility Soluble in ethanol, methanol, DMF, or DMSO. Poor water solubility.[2][3][4]

Safety Precautions and Handling

2.1 Hazard Identification

This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5] It is also suspected of damaging fertility or the unborn child and is harmful to aquatic life with long-lasting effects.[5]

2.2 Personal Protective Equipment (PPE)

Always wear appropriate PPE when handling this compound. This includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat

  • Use in a well-ventilated area or under a chemical fume hood.[6]

2.3 First Aid Measures

  • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[5]

  • If on skin: Wash with plenty of water.[5]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Experimental Protocols

3.1 Preparation of Stock Solutions

This compound has poor water solubility and should be dissolved in an organic solvent.[2][3] Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions.

Materials:

  • This compound solid

  • Anhydrous DMSO

  • Sterile, conical-bottom polypropylene (B1209903) tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibrate the vial of this compound to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly to fully dissolve the solid. If necessary, sonicate for a few minutes to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

3.2 Preparation of Working Solutions

Prepare working solutions by diluting the stock solution in the appropriate cell culture medium or experimental buffer immediately before use.

Procedure:

  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of the stock solution required to achieve the final desired concentration in your experimental system.

  • Add the calculated volume of the stock solution to the pre-warmed cell culture medium or buffer.

  • Mix thoroughly by gentle inversion or pipetting. Avoid vigorous vortexing, which can cause precipitation.

  • Use the freshly prepared working solution immediately. Do not store aqueous working solutions for extended periods.

Experimental Workflow

The following diagram illustrates the general workflow for handling and preparing this compound for in vitro experiments.

G This compound Handling and Preparation Workflow cluster_storage Storage and Acclimation cluster_prep Stock Solution Preparation (in Fume Hood) cluster_storage2 Stock Solution Storage cluster_working Working Solution Preparation storage Receive and Store This compound at -20°C acclimate Acclimate Vial to Room Temperature storage->acclimate weigh Weigh Solid Compound acclimate->weigh dissolve Dissolve in Anhydrous DMSO (e.g., to 10 mM) weigh->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store_stock Store Aliquots at -20°C (or -80°C for longer term) aliquot->store_stock thaw Thaw a Single Aliquot store_stock->thaw dilute Dilute in Pre-warmed Culture Medium/Buffer thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for handling and preparing this compound solutions.

Signaling Pathways

The precise mechanism of action and any associated signaling pathways for this compound have not been fully elucidated and are not available in the current literature.[2] Its activity is known to be against Gram-positive bacteria.[1][7] Further research is required to determine its specific molecular targets.

References

Application Notes and Protocols: Elucidating the Mode of Action of Decatromicin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decatromicin B, an antibiotic isolated from Actinomadura sp., has demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Its novel tetronic acid structure suggests a potentially unique mechanism of action, which remains largely unexplored due to its limited availability.[2][3] These application notes provide a systematic and detailed guide for researchers to investigate the mode of action of this compound. The following protocols outline a hierarchical approach, starting with the determination of its bactericidal or bacteriostatic properties, followed by a series of assays to pinpoint its specific cellular target. The primary pathways investigated include cell wall synthesis, protein synthesis, DNA and RNA synthesis, and cell membrane integrity.

Initial Characterization: Minimum Inhibitory Concentration (MIC) and Time-Kill Kinetics

The initial characterization of this compound's activity involves determining the minimum inhibitory concentration (MIC) against a panel of relevant bacteria and subsequently assessing its bactericidal or bacteriostatic nature through time-kill kinetic assays.

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a target microorganism.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 1 mg/mL).

  • Bacterial Inoculum Preparation: Culture the test bacterium (e.g., Staphylococcus aureus ATCC 29213) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. Adjust the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in fresh MHB to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in MHB to achieve a range of concentrations (e.g., from 64 µg/mL to 0.0625 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound and to positive (no antibiotic) and negative (no bacteria) control wells. The final inoculum in each well should be approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Time-Kill Kinetic Assay

This assay determines whether this compound kills the bacteria (bactericidal) or simply inhibits their growth (bacteriostatic).[4]

Experimental Protocol: Time-Kill Assay

  • Bacterial Culture Preparation: Prepare a bacterial culture in the early logarithmic phase of growth (approximately 1 x 10⁶ CFU/mL) in MHB.

  • Exposure to this compound: Add this compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Include a growth control without the antibiotic.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture. Perform serial dilutions of these aliquots in sterile saline and plate them on Mueller-Hinton Agar (MHA).

  • Incubation and Colony Counting: Incubate the plates at 37°C for 24 hours and then count the number of colony-forming units (CFUs).

  • Data Analysis: Plot the log₁₀ CFU/mL against time. A ≥3-log₁₀ decrease in CFU/mL (a 99.9% reduction) from the initial inoculum is indicative of bactericidal activity.

Data Presentation: Time-Kill Kinetics of this compound against S. aureus

Time (hours)Log₁₀ CFU/mL (Control)Log₁₀ CFU/mL (1x MIC)Log₁₀ CFU/mL (2x MIC)Log₁₀ CFU/mL (4x MIC)
06.06.06.06.0
26.85.24.53.8
47.54.13.0<2.0
88.23.5<2.0<2.0
249.03.2<2.0<2.0

Elucidating the Cellular Target: Macromolecular Synthesis Assays

To identify the primary cellular pathway targeted by this compound, a series of macromolecular synthesis assays are performed.[1][5] These assays measure the incorporation of radiolabeled precursors into DNA, RNA, proteins, and the cell wall. A significant and rapid inhibition of a specific pathway suggests that it is the primary target.

Experimental Workflow for Mode of Action Determination

G cluster_0 Initial Characterization cluster_1 Primary Target Identification cluster_2 Secondary Target Validation MIC Determination MIC Determination Time-Kill Assay Time-Kill Assay MIC Determination->Time-Kill Assay Determine bactericidal/bacteriostatic nature Macromolecular Synthesis Assays Macromolecular Synthesis Assays Time-Kill Assay->Macromolecular Synthesis Assays Proceed if bactericidal DNA Synthesis DNA Synthesis Macromolecular Synthesis Assays->DNA Synthesis Parallel Assays RNA Synthesis RNA Synthesis Macromolecular Synthesis Assays->RNA Synthesis Parallel Assays Protein Synthesis Protein Synthesis Macromolecular Synthesis Assays->Protein Synthesis Parallel Assays Cell Wall Synthesis Cell Wall Synthesis Macromolecular Synthesis Assays->Cell Wall Synthesis Parallel Assays Membrane Integrity Assay Membrane Integrity Assay Protein Synthesis->Membrane Integrity Assay If protein synthesis is not inhibited Membrane Depolarization Membrane Depolarization Membrane Integrity Assay->Membrane Depolarization Membrane Permeabilization Membrane Permeabilization Membrane Integrity Assay->Membrane Permeabilization

Caption: A logical workflow for investigating the mode of action of this compound.

General Protocol for Macromolecular Synthesis Assays
  • Bacterial Culture: Grow S. aureus in a minimal medium to the early logarithmic phase.

  • Antibiotic Treatment: Aliquot the culture into tubes and add this compound at a concentration of 5x MIC. Include a known inhibitor for each pathway as a positive control (e.g., ciprofloxacin (B1669076) for DNA, rifampicin (B610482) for RNA, chloramphenicol (B1208) for protein, and vancomycin (B549263) for cell wall synthesis) and a no-drug control.

  • Radiolabeling: After a short pre-incubation with the antibiotic (e.g., 5 minutes), add the respective radiolabeled precursor to each tube:

    • DNA Synthesis: [³H]thymidine

    • RNA Synthesis: [³H]uridine

    • Protein Synthesis: [³H]leucine

    • Cell Wall Synthesis: [¹⁴C]N-acetylglucosamine

  • Time-Course Sampling: At various time points (e.g., 0, 5, 10, 20, and 30 minutes), remove aliquots from each tube.

  • Precipitation: Precipitate the macromolecules by adding cold 10% trichloroacetic acid (TCA).

  • Filtration and Washing: Collect the precipitate on glass fiber filters and wash with cold 5% TCA and then ethanol.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of incorporated radioactivity relative to the no-drug control over time.

Data Presentation: Effect of this compound on Macromolecular Synthesis in S. aureus

Time (min)% Incorporation (DNA Synthesis)% Incorporation (RNA Synthesis)% Incorporation (Protein Synthesis)% Incorporation (Cell Wall Synthesis)
0100100100100
595922598
1088851093
208278589
307570<585

Investigating Cell Membrane Integrity

If the macromolecular synthesis assays do not reveal a clear primary target, or if a rapid bactericidal effect is observed that is inconsistent with the inhibition of a single biosynthetic pathway, it is crucial to investigate the integrity of the bacterial cell membrane.

Hypothetical Signaling Pathway of Membrane Disruption

G This compound This compound Bacterial Cell Membrane Bacterial Cell Membrane This compound->Bacterial Cell Membrane Interacts with Membrane Depolarization Membrane Depolarization Bacterial Cell Membrane->Membrane Depolarization Membrane Permeabilization Membrane Permeabilization Bacterial Cell Membrane->Membrane Permeabilization Ion Leakage Ion Leakage Membrane Depolarization->Ion Leakage Leakage of Cellular Contents Leakage of Cellular Contents Membrane Permeabilization->Leakage of Cellular Contents ATP Depletion ATP Depletion Ion Leakage->ATP Depletion Cell Death Cell Death ATP Depletion->Cell Death Leakage of Cellular Contents->Cell Death

Caption: A potential mechanism of action for this compound targeting the cell membrane.

Membrane Depolarization Assay

This assay utilizes the membrane potential-sensitive fluorescent dye DiSC₃(5) to assess changes in the cytoplasmic membrane potential.[4][6]

Experimental Protocol: DiSC₃(5) Assay

  • Bacterial Cell Preparation: Harvest mid-log phase S. aureus cells, wash, and resuspend them in a buffer containing KCl to an OD₆₀₀ of 0.05.

  • Dye Loading: Add DiSC₃(5) to the cell suspension to a final concentration of 0.4 µM and incubate in the dark until the fluorescence signal stabilizes (indicating dye uptake and quenching).

  • Fluorescence Measurement: Place the cell suspension in a fluorometer and monitor the fluorescence (excitation at 622 nm, emission at 670 nm).

  • Addition of this compound: Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC). A known membrane-depolarizing agent like valinomycin (B1682140) can be used as a positive control.

  • Data Recording: Record the increase in fluorescence over time. Depolarization of the membrane leads to the release of the dye into the medium, causing an increase in fluorescence.

Membrane Permeabilization Assay

This assay uses the fluorescent dye propidium (B1200493) iodide (PI), which can only enter cells with compromised membranes and fluoresces upon binding to DNA.[4]

Experimental Protocol: Propidium Iodide (PI) Uptake Assay

  • Bacterial Cell Preparation: Prepare a suspension of mid-log phase S. aureus in PBS to an OD₆₀₀ of 0.5.

  • PI Addition: Add propidium iodide to the cell suspension to a final concentration of 2 µM.

  • Baseline Fluorescence: Measure the baseline fluorescence in a fluorometer (excitation at 535 nm, emission at 617 nm).

  • Addition of this compound: Add this compound at various concentrations. A known membrane-permeabilizing agent like melittin (B549807) can be used as a positive control.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time. An increase in fluorescence indicates PI uptake and thus membrane permeabilization.

Data Presentation: Membrane Integrity Assays

AssayMetricControl1x MIC this compound4x MIC this compoundPositive Control
Membrane Depolarization % Fluorescence Increase5%40%85%95% (Valinomycin)
Membrane Permeabilization % Fluorescence Increase2%35%75%90% (Melittin)

Summary and Interpretation of Results

The collective data from these assays will provide a comprehensive profile of this compound's mode of action.

  • Specific Inhibition of one Macromolecular Synthesis Pathway: If only one pathway (e.g., protein synthesis) is rapidly and potently inhibited, this strongly suggests it is the primary target.

  • General Inhibition of all Macromolecular Synthesis: If all pathways are inhibited at a similar rate, this could indicate a more general mechanism, such as disruption of the cell membrane, which would affect all cellular processes.

  • Positive Membrane Integrity Assays: A significant increase in fluorescence in both the depolarization and permeabilization assays is a strong indicator that this compound targets the bacterial cell membrane.

By following these detailed protocols and utilizing the structured data presentation formats, researchers can systematically and efficiently elucidate the mechanism by which this compound exerts its potent antibacterial activity. This knowledge is critical for the further development of this promising antibiotic candidate.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Water Solubility of Novel Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Decatromicin B is a specific antibiotic for which detailed public information regarding its physicochemical properties, including water solubility, is scarce. The following guide uses this compound as an illustrative example for a novel, poorly water-soluble natural product. The troubleshooting steps, protocols, and data presented are based on established principles in pharmaceutical sciences and drug development for handling hydrophobic compounds. Researchers should always perform their own validation experiments.

Frequently Asked Questions (FAQs)

Q1: I am starting experiments with a new natural product antibiotic, this compound, which is provided as a solid. What is the primary challenge I should anticipate?

A: For many complex natural product molecules like this compound, poor aqueous solubility is a major experimental hurdle. This property can lead to compound precipitation in aqueous-based assay buffers, resulting in inaccurate and irreproducible data. Effectively solubilizing the compound is the first critical step for any in vitro or in vivo testing.

Q2: What is the recommended first step for solubilizing a novel, hydrophobic compound for in vitro assays?

A: The standard initial approach is to prepare a high-concentration stock solution in a strong, water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common choice due to its ability to dissolve a wide range of nonpolar and polar compounds and its miscibility with most cell culture media.[1]

Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?

A: This is a very common issue. Precipitation upon dilution into an aqueous environment occurs when the compound's concentration exceeds its solubility limit in the final solvent mixture. Here are several troubleshooting steps to address this:

  • Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, to minimize both precipitation and potential solvent-induced cellular toxicity.[2][3]

  • Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise dilution. For example, first, dilute the 10 mM stock to 1 mM in DMSO, then further dilute this intermediate stock into your final aqueous buffer.

  • Use Pre-warmed Medium: Adding the DMSO stock to a pre-warmed (e.g., 37°C) assay medium can sometimes improve the compound's solubility.[1]

  • Vortex Immediately and Thoroughly: To prevent localized high concentrations that can initiate precipitation, vortex the solution immediately and vigorously upon adding the compound stock.[1]

  • Increase the Final Volume: A larger final dilution volume can help keep the compound in solution.[1]

Q4: What are some alternative solvents or formulation strategies if DMSO is unsuitable for my experiment?

A: If DMSO proves to be toxic to your cells or interferes with your assay, or if the compound is still not soluble, you can explore other options. These range from simple solvent changes to more complex formulation strategies.

  • Alternative Solvents: Ethanol and dimethylformamide (DMF) are other common organic solvents used for stock solutions.[1] However, their potential for cellular toxicity must also be assessed.

  • Co-solvent Systems: A co-solvent is a water-miscible solvent that, when added to water, increases the solubility of hydrophobic solutes.[4] Common co-solvents used in formulations include polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, and glycerol.[5][6]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[7]

  • Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in water.[7] Tween® 80 and sodium dodecyl sulfate (B86663) (SDS) are examples.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility.[7]

Troubleshooting Guides

Issue 1: Compound Precipitation During Working Solution Preparation

This guide provides a systematic workflow to address the common problem of a compound precipitating out of solution when a concentrated organic stock is diluted into an aqueous buffer for experiments.

G start Start: Precipitation Observed During Dilution step1 Is final DMSO concentration <= 0.5%? start->step1 step2 Action: Reduce final DMSO concentration. Vortex during dilution. step1->step2 No step3 Was the aqueous buffer pre-warmed to 37°C? step1->step3 Yes step2->step1 step4 Action: Warm buffer and re-attempt dilution. step3->step4 No step5 Did you use a single, large dilution step? step3->step5 Yes step4->step3 step6 Action: Use serial dilutions instead of a single step. step5->step6 Yes step7 Problem Persists: Consider Advanced Options step5->step7 No step6->step5 step8 Option A: Test Alternative Solvents (e.g., Ethanol, DMF) step7->step8 step9 Option B: Develop a Co-Solvent System (e.g., with PEG, Tween 80) step7->step9 end Solution Found step8->end step9->end G cluster_0 Preparation Workflow A Calculate Mass of This compound B Weigh Powder into Sterile Tube A->B C Add Anhydrous DMSO B->C D Vortex Until Dissolved C->D E Aliquot into Single-Use Tubes D->E F Store at -20°C or -80°C E->F

References

Technical Support Center: Optimizing Decatromicin B for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Decatromicin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for in vitro assays and to offer solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a macrolide antibiotic. Macrolides inhibit bacterial protein synthesis by reversibly binding to the 50S subunit of the bacterial ribosome.[1][2][3] This binding action blocks the exit tunnel for the growing polypeptide chain, ultimately halting protein production and inhibiting bacterial growth.[4][5] At high concentrations, macrolides can be bactericidal, but they are generally considered bacteriostatic.[3][6]

Q2: What is the recommended starting concentration range for this compound in in vitro assays?

A2: For initial screening and determination of the Minimum Inhibitory Concentration (MIC), a broad concentration range is recommended. A common starting point is a serial two-fold dilution series ranging from 0.06 µg/mL to 128 µg/mL. This range typically covers the MIC values for susceptible bacterial strains.

Q3: How do I determine the Minimum Inhibitory Concentration (MIC) of this compound?

A3: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The standard method for determining the MIC is the broth microdilution assay. This involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well plate, which is then inoculated with a standardized bacterial suspension. A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: How should I prepare a stock solution of this compound?

A4: The solubility of this compound should be determined from the product datasheet. For many antibiotics, a stock solution is prepared in a solvent such as dimethyl sulfoxide (B87167) (DMSO) at a high concentration (e.g., 10 mg/mL). It is crucial to ensure that the final concentration of the solvent in the assay does not exceed a level that affects bacterial growth (typically <1%).

Q5: How can I assess the cytotoxicity of this compound against mammalian cells?

A5: It is important to evaluate the potential toxicity of this compound to host cells. A standard method for this is the MTT assay, which measures cell viability. This assay helps determine the concentration of the compound that reduces cell viability by 50% (CC50). A detailed protocol for the MTT cytotoxicity assay is provided in the "Experimental Protocols" section.

Data Presentation

Table 1: Example MIC Ranges for this compound against Common Gram-Positive Bacteria

Bacterial SpeciesExample MIC Range (µg/mL)
Staphylococcus aureus (MSSA)0.25 - 2
Staphylococcus aureus (MRSA)0.5 - 8
Streptococcus pneumoniae0.125 - 1
Enterococcus faecalis1 - 16

Note: These are example ranges. The actual MIC should be determined experimentally for your specific strains.

Table 2: Example Cytotoxicity Data for this compound

Cell LineAssay TypeIncubation TimeCC50 (µM)
HEK293MTT48 hours> 100
HepG2MTT48 hours> 100

Note: These are example values. Cytotoxicity should be evaluated for the specific cell lines used in your experiments.

Mandatory Visualizations

macrolide_resistance cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Ribosome Ribosome Protein_Synthesis Protein_Synthesis Ribosome->Protein_Synthesis Leads to Bacterial Growth Bacterial Growth Protein_Synthesis->Bacterial Growth Efflux_Pump Efflux Pump Decatromicin_B_out This compound Efflux_Pump->Decatromicin_B_out Target_Modification Target Site Modification (erm genes) Target_Modification->Ribosome Alters binding site Decatromicin_B_in This compound Decatromicin_B_in->Ribosome Inhibits Decatromicin_B_in->Efflux_Pump Pumped out

Caption: Mechanism of action and resistance to this compound.

experimental_workflow Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Serial_Dilution Perform 2-fold Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacterial Suspension Serial_Dilution->Inoculate_Plate Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination of this compound.

troubleshooting_guide Inconsistent_Results Inconsistent MIC Results? Check_Inoculum Check Inoculum Density (0.5 McFarland) Inconsistent_Results->Check_Inoculum Yes End Consistent Results Inconsistent_Results->End No Check_Media Verify Media pH and Depth Check_Inoculum->Check_Media Density OK Check_Compound Assess Compound Solubility and Stability Check_Media->Check_Compound Media OK Review_Technique Review Pipetting Technique and Incubation Conditions Check_Compound->Review_Technique Compound OK Contamination Check for Contamination Review_Technique->Contamination Technique OK Resolve_Issue Resolve Specific Issue and Repeat Assay Contamination->Resolve_Issue Contamination Found Consult_Senior Consult with a Senior Researcher Contamination->Consult_Senior No Obvious Issues

Caption: Troubleshooting inconsistent MIC results.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in log-phase growth

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Prepare this compound Dilutions:

    • Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the working solution of this compound (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).

  • Prepare Bacterial Inoculum:

    • From a fresh culture plate, select several colonies and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculate the Plate:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well (well 12).

    • The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Protocol 2: MTT Assay for Mammalian Cell Cytotoxicity

Objective: To assess the effect of this compound on the viability of mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment:

    • Prepare a range of concentrations of this compound in the complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization:

    • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the concentration to determine the CC50 value.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No bacterial growth in any well (including growth control) Inoculum was not viable or too dilute.Use a fresh bacterial culture. Ensure the inoculum is prepared to the correct 0.5 McFarland standard.
Growth in the sterility control well Contamination of the medium or plate.Use fresh, sterile media and plates. Review aseptic technique.
Inconsistent MIC values between experiments Variation in inoculum density.Always standardize the inoculum using a McFarland standard or a spectrophotometer.
Variation in media composition.Use a consistent source and lot of Mueller-Hinton broth. Check the pH of each new batch.
Unexpectedly high MIC values The compound may have precipitated out of solution.Check the solubility of this compound in the assay medium. Ensure the solvent concentration is not affecting solubility.
The bacterial strain may have inherent or acquired resistance.Confirm the identity and expected susceptibility profile of the bacterial strain.
Edge effects in 96-well plates Evaporation from the outer wells during incubation.Fill the outer wells with sterile water or PBS. Ensure the incubator has adequate humidity.

References

Troubleshooting Decatromicin B Instability in Aqueous Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Decatromicin B in aqueous solutions. Given the limited publicly available stability data for this compound, this guide draws upon information regarding the stability of structurally related compounds, such as tetronic acids and complex macrolides, to provide practical advice for handling this potent antibiotic in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitate. What could be the cause?

A1: this compound has poor water solubility. Cloudiness or precipitation is likely due to the compound coming out of solution. This can be caused by several factors:

  • Concentration: The concentration of this compound may be too high for the chosen aqueous buffer.

  • Solvent Carryover: If a stock solution in an organic solvent (e.g., DMSO, ethanol) was used, the final concentration of the organic solvent in the aqueous solution might be too low to maintain solubility.

  • pH: The pH of the aqueous solution can significantly affect the solubility of ionizable compounds.

  • Temperature: Lower temperatures can decrease the solubility of some compounds.

Troubleshooting Steps:

  • Verify the final concentration of this compound and the percentage of any organic co-solvent.

  • Consider preparing a more dilute solution or increasing the proportion of the organic co-solvent if your experimental design allows.

  • Ensure the pH of your buffer is compatible with this compound solubility.

  • Prepare solutions at room temperature and check for precipitation after equilibration to the experimental temperature.

Q2: I'm observing a progressive loss of biological activity of this compound in my multi-day in vitro assay. What could be happening?

A2: A gradual loss of activity suggests that this compound is degrading in your aqueous experimental conditions. The stability of complex molecules like this compound, which contains a tetronic acid moiety, can be sensitive to several factors.

  • Hydrolysis: The lactone ring in the tetronic acid structure may be susceptible to hydrolysis, especially under acidic or basic conditions.

  • Oxidation: Complex organic molecules can be prone to oxidation, which may be accelerated by components in the culture medium or exposure to air.

  • Temperature: Incubation at physiological temperatures (e.g., 37°C) can accelerate the degradation of thermally sensitive compounds.

  • Photodegradation: Exposure to light, especially UV light, can cause degradation of photosensitive compounds.

Troubleshooting Steps:

  • Minimize the duration of the experiment if possible.

  • Prepare fresh solutions of this compound for each day of the experiment.

  • Protect your solutions from light by using amber vials or covering the container with aluminum foil.

  • If feasible, conduct a preliminary stability study of this compound in your specific experimental medium under the same conditions (temperature, light exposure) but without cells to quantify the rate of degradation.

Q3: How should I prepare and store my this compound stock and working solutions?

A3: Proper preparation and storage are critical to ensure the integrity of your this compound.

  • Stock Solutions:

    • Prepare high-concentration stock solutions in a suitable organic solvent such as DMSO, ethanol, or methanol (B129727), in which this compound is readily soluble.

    • Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

    • Use tightly sealed vials to prevent solvent evaporation and moisture absorption.

  • Aqueous Working Solutions:

    • Prepare aqueous working solutions fresh for each experiment by diluting the stock solution into your final aqueous buffer or medium.

    • After dilution, mix the solution thoroughly to ensure homogeneity.

    • Avoid storing aqueous solutions for extended periods unless you have stability data to support it.

Troubleshooting Guide

This section provides a more in-depth guide to identifying and resolving common issues related to this compound instability.

Issue 1: Inconsistent or Non-Reproducible Experimental Results

Inconsistent results in bioassays can often be traced back to the instability of the compound.

  • Possible Cause: Degradation of this compound between experiments or during a single experiment.

  • Recommended Action:

    • Standardize Solution Preparation: Always prepare fresh working solutions of this compound from a thawed aliquot of the stock solution immediately before each experiment.

    • Control for Time: Ensure that the time between preparing the solution and starting the assay is consistent for all experiments.

    • Assess Stock Solution Integrity: If you suspect your stock solution has degraded, prepare a fresh stock from the solid compound and compare its performance to the old stock.

Issue 2: Unexpected Changes in the Physical Appearance of the Solution

Changes in color or clarity can be indicators of chemical degradation.

  • Possible Cause: Formation of degradation products that may be colored or have different solubility properties.

  • Recommended Action:

    • Visual Inspection: Always visually inspect your solutions before use. Discard any solution that shows a change in color or has formed a precipitate.

    • Analytical Confirmation (Optional): If you have access to analytical instrumentation like HPLC, you can analyze the "aged" solution to see if new peaks (degradation products) have appeared and if the peak corresponding to this compound has decreased.

Data on the Stability of Structurally Related Compounds

Table 1: Factors Influencing the Stability of Tetronic Acid and Furanone Derivatives in Aqueous Solutions

FactorGeneral Effect on Tetronic Acid / Furanone DerivativesReference
pH Stability is often pH-dependent. The lactone ring can be susceptible to both acid and base-catalyzed hydrolysis. Some furanone derivatives are unstable at all pH values tested (pH 2.0-8.0).[1]
Temperature Higher temperatures generally accelerate the rate of degradation.
Aqueous Environment Hydrolysis of the furanone ring is a potential degradation pathway in aqueous solutions.[2]

Table 2: General Stability of Different Antibiotic Classes in Aqueous Solution at 37°C

Antibiotic ClassGeneral Stability at 37°CReference
Beta-lactams Degrade rapidly.
Aminoglycosides Excellent long-term stability.
Glycopeptides Excellent long-term stability.
Tetracyclines Excellent long-term stability.
Quinolones Excellent long-term stability.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[3][4]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[3]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M to 1 M HCl and incubate at room temperature or slightly elevated temperature (e.g., 40-60°C) for a defined period (e.g., 2, 4, 8, 24 hours).[3]

    • Base Hydrolysis: Mix the stock solution with 0.1 M to 1 M NaOH and incubate under the same conditions as acid hydrolysis.[3]

    • Oxidation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) and incubate at room temperature.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60-80°C).

    • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

  • Sample Analysis: At each time point, take an aliquot of the stressed solution, neutralize it if necessary, and dilute it to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC method.

Protocol 2: Suggested HPLC Method for Stability Testing of this compound

This is a suggested starting point for developing an HPLC method for this compound. Optimization will likely be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of:

    • Solvent A: Water with 0.1% formic acid or phosphoric acid.

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B over the run.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

  • Column Temperature: 25-30°C.

Visualizations

G Hypothetical Degradation Pathway of this compound Decatromicin_B This compound (Active) Hydrolysis Hydrolysis (Acid or Base Catalyzed) Decatromicin_B->Hydrolysis Oxidation Oxidation Decatromicin_B->Oxidation Photodegradation Photodegradation (Light Exposure) Decatromicin_B->Photodegradation Degradation_Product_1 Degradation Product 1 (Lactone Ring Opening) Hydrolysis->Degradation_Product_1 Degradation_Product_2 Degradation Product 2 (Oxidized Derivative) Oxidation->Degradation_Product_2 Degradation_Product_3 Degradation Product 3 (Photodegradant) Photodegradation->Degradation_Product_3 Loss_of_Activity Loss of Biological Activity Degradation_Product_1->Loss_of_Activity Degradation_Product_2->Loss_of_Activity Degradation_Product_3->Loss_of_Activity

Caption: Hypothetical degradation pathways for this compound.

G Experimental Workflow for this compound Stability Assessment start Start prep_stock Prepare Stock Solution (e.g., in DMSO) start->prep_stock prep_working Prepare Aqueous Working Solution (in experimental buffer/medium) prep_stock->prep_working initial_analysis Timepoint 0: Analyze Sample (HPLC, Bioassay) prep_working->initial_analysis incubate Incubate Under Experimental Conditions (e.g., 37°C, protected from light) initial_analysis->incubate collect_samples Collect Samples at Various Timepoints incubate->collect_samples analyze_samples Analyze Samples (HPLC, Bioassay) collect_samples->analyze_samples data_analysis Analyze Data: - Calculate % remaining - Assess activity loss analyze_samples->data_analysis end End data_analysis->end

Caption: Workflow for assessing this compound stability.

G Troubleshooting Logic for this compound Instability start Inconsistent Results or Loss of Activity Observed check_solution_prep Review Solution Preparation Protocol start->check_solution_prep fresh_solutions Are fresh working solutions prepared for each experiment? check_solution_prep->fresh_solutions yes_fresh Yes fresh_solutions->yes_fresh Yes no_fresh No fresh_solutions->no_fresh No check_storage Review Stock Solution Storage yes_fresh->check_storage prepare_fresh Action: Prepare fresh solutions immediately before use. no_fresh->prepare_fresh proper_storage Is stock stored at -20°C or -80°C in aliquots? check_storage->proper_storage yes_storage Yes proper_storage->yes_storage Yes no_storage No proper_storage->no_storage No check_conditions Review Experimental Conditions yes_storage->check_conditions aliquot_store Action: Aliquot stock solution and store properly. no_storage->aliquot_store protect_light Is solution protected from light? check_conditions->protect_light yes_light Yes protect_light->yes_light Yes no_light No protect_light->no_light No run_stability_study Consider a formal stability study in your specific medium. yes_light->run_stability_study use_amber_vials Action: Use amber vials or cover with foil. no_light->use_amber_vials

Caption: Troubleshooting decision tree for instability issues.

References

Technical Support Center: Optimizing Decatromicin B Production from Actinomadura Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Decatromicin B from Actinomadura cultures. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in optimizing fermentation processes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during Actinomadura fermentation for this compound production.

Q1: My Actinomadura culture is showing poor growth. What are the possible causes and solutions?

A1: Poor growth can be attributed to several factors, from inoculum quality to suboptimal culture conditions.

  • Inoculum Quality:

    • Problem: The seed culture may be old, have low viability, or an inappropriate cell density.

    • Solution: Always use a fresh, actively growing seed culture. Prepare a single-spore suspension for uniform inoculation. For a two-stage fermentation, ensure the seed culture is incubated for an optimal period (e.g., 48-56 hours) to reach the exponential growth phase before inoculating the production medium[1][2].

  • Media Composition:

    • Problem: The growth medium may lack essential nutrients or have an improper balance of carbon and nitrogen sources.

    • Solution: Ensure the medium is prepared correctly. For initial growth, a medium like ISP2 (International Streptomyces Project Medium 2) is often suitable. This medium contains glucose, malt (B15192052) extract, and yeast extract, providing readily available nutrients for biomass accumulation[1].

  • Physical Parameters:

    • Problem: The pH, temperature, or aeration may not be optimal for your specific Actinomadura strain.

    • Solution: The optimal pH for most Actinomadura species is around neutral (7.0-7.8)[1][2]. The ideal temperature is typically in the range of 28-30°C[1][2]. Ensure adequate aeration by using baffled flasks and maintaining an appropriate shaking speed (e.g., 180-220 rpm)[1][3].

Q2: I am observing good biomass, but the yield of this compound is low. What can I do?

A2: This is a common issue where primary metabolism (growth) is favored over secondary metabolism (antibiotic production). This can be addressed by optimizing the production medium and fermentation conditions.

  • Carbon Source Regulation:

    • Problem: Rapidly metabolized sugars like glucose can cause carbon catabolite repression, inhibiting secondary metabolite production.

    • Solution: In the production phase, consider using a more slowly metabolized carbon source such as soluble starch, or a combination of sugars. The concentration of the carbon source is also critical.

  • Nitrogen Source Optimization:

    • Problem: The type and concentration of the nitrogen source can significantly influence antibiotic production.

    • Solution: Experiment with different organic and inorganic nitrogen sources. Complex nitrogen sources like soybean meal, yeast extract, and peptone often support robust antibiotic production[2].

  • Phosphate (B84403) Levels:

    • Problem: High concentrations of phosphate can suppress the biosynthesis of some secondary metabolites.

    • Solution: Ensure that the phosphate concentration in the production medium is not in excess.

  • Induction of Secondary Metabolism:

    • Problem: The switch from growth phase to production phase may not be efficiently triggered.

    • Solution: Secondary metabolite production is often initiated as the culture enters the stationary phase, which can be triggered by the depletion of a key nutrient. A two-stage fermentation process with distinct growth and production media is often effective.

Q3: The morphology of my Actinomadura culture is highly variable (e.g., dense pellets vs. dispersed mycelia). How does this affect this compound production?

A3: The morphology of filamentous bacteria like Actinomadura in submerged culture is crucial for nutrient uptake, oxygen transfer, and, consequently, antibiotic production.

  • Problem: Large, dense pellets can lead to mass transfer limitations, where cells in the core of the pellet are starved of nutrients and oxygen. Highly dispersed mycelia can increase the viscosity of the broth, impairing mixing and aeration.

  • Solution:

    • Inoculum Preparation: A uniform spore suspension or a well-homogenized seed culture can promote the formation of smaller, more uniform pellets.

    • Media Components: The composition of the medium can influence morphology.

    • Agitation: The shear forces generated by agitation can control pellet size. Higher agitation speeds tend to lead to smaller, more dispersed mycelia, but excessive shear can damage the cells.

Troubleshooting Flowchart for Low this compound Yield

TroubleshootingFlowchart start Low this compound Yield check_growth Is biomass production also low? start->check_growth poor_growth Troubleshoot Growth Conditions: - Inoculum Quality - Growth Medium - pH, Temperature, Aeration check_growth->poor_growth Yes good_growth Biomass is adequate check_growth->good_growth No optimize_production Optimize Production Phase good_growth->optimize_production carbon Carbon Source: - Avoid carbon catabolite repression - Test alternative sources (e.g., starch) - Optimize concentration optimize_production->carbon nitrogen Nitrogen Source: - Test different organic/inorganic sources - Optimize C/N ratio optimize_production->nitrogen physical_params Physical Parameters: - Optimize production phase pH and temperature - Adjust agitation for optimal morphology optimize_production->physical_params morphology Check Culture Morphology: - Large pellets? -> Improve inoculum dispersion - High viscosity? -> Adjust agitation optimize_production->morphology extraction Review Extraction & Quantification: - Inefficient extraction? - Degradation of product? - Inaccurate quantification? optimize_production->extraction

Caption: Troubleshooting workflow for low this compound yield.

Quantitative Data on Media Optimization

The following tables summarize the effects of different media components on antibiotic production by Actinomadura and related actinomycetes. While this data is not specific to this compound, it provides a strong starting point for optimization experiments.

Table 1: Effect of Different Carbon Sources on Antimicrobial Activity

Carbon Source (10 g/L)Relative Antimicrobial Activity (%)
Glucose100
White Sugar98
Brown Sugar96
Apple Pomace93
Soluble Starch87
Vinegar Residue41
Data adapted from a study on Saccharothrix yanglingensis[2]. Antimicrobial activity was measured by the diameter of inhibition zones and is presented relative to glucose.

Table 2: Effect of Different Nitrogen Sources on Pradimicin Production in Actinomadura hibisca

Nitrogen Source (3%)Pradimicin Yield (mg/L)
Soybean Flour250
Yeast Extract180
Peptone210
(NH₄)₂SO₄150
KNO₃130
*Representative data based on findings for pradimicin production[4].

Table 3: Effect of Initial pH on Pentostatin Production and Biomass in Actinomadura sp.

Initial pHPentostatin Production (mg/L)Biomass (mg/mL)
6.975.26.8
7.282.57.2
7.588.17.5
7.893.97.9
8.185.37.3
*Data from a study on a mutant strain of Actinomadura sp. S-15[1].

Experimental Protocols

1. Inoculum Preparation (Two-Stage Protocol)

This protocol is designed to generate a healthy and active seed culture for inoculating the production fermenter.

InoculumPreparation cluster_0 Stage 1: Spore Suspension cluster_1 Stage 2: Seed Culture spore_plate Grow Actinomadura on ISP2 agar (B569324) plate (7-10 days) harvest Harvest spores with sterile water and a sterile loop spore_plate->harvest filter Filter through sterile cotton wool to remove mycelial fragments harvest->filter inoculate_seed Inoculate spore suspension into ISP2 liquid medium filter->inoculate_seed Use spore suspension incubate_seed Incubate at 28-30°C, 220 rpm for 48-56 hours inoculate_seed->incubate_seed production Inoculate Production Medium incubate_seed->production Use as inoculum (e.g., 5% v/v)

Caption: Workflow for two-stage inoculum preparation.

  • Step 1: Spore Plate Culture: Streak Actinomadura sp. on ISP2 agar plates. Incubate at 28°C for 7-10 days until good sporulation is observed.

  • Step 2: Spore Suspension: Add sterile distilled water to the surface of a mature plate and gently scrape the spores with a sterile loop.

  • Step 3: Mycelial Fragment Removal: Filter the spore suspension through sterile cotton wool to remove large mycelial fragments.

  • Step 4: Seed Culture Inoculation: Inoculate a 250 mL flask containing 30 mL of ISP2 liquid medium with the spore suspension[1].

  • Step 5: Incubation: Incubate the seed culture at 30°C with shaking at 220 rpm for 48-56 hours[1]. This culture is now ready to be used as inoculum for the production fermentation.

2. Production Fermentation

  • Medium: A suitable production medium for spirotetronates from Actinomadura can be composed of (g/L): soluble starch 20.0, soybean meal 20.0, K₂HPO₄ 0.5, MgSO₄ 0.5, NaCl 1.0, and FeSO₄ 0.01, with an initial pH of 7.0[5].

  • Inoculation: Inoculate the production medium with 5% (v/v) of the seed culture.

  • Incubation: Incubate the production culture at 28°C with shaking at 180 rpm for 7-9 days[3][5]. Monitor the production of this compound periodically.

3. Extraction and Quantification of this compound

  • Extraction:

    • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

    • Extract the supernatant with an equal volume of butyl acetate[1].

    • Extract the mycelium with a suitable solvent like methanol (B129727) or acetone.

    • Combine the organic extracts and evaporate to dryness under reduced pressure.

  • Quantification by HPLC:

    • Redissolve the dried extract in a suitable solvent (e.g., methanol).

    • Analyze by High-Performance Liquid Chromatography (HPLC) using a C18 column[6].

    • Use a mobile phase gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape.

    • Detect this compound by UV absorbance at its characteristic wavelength.

    • Quantify by comparing the peak area to a standard curve of purified this compound.

Biosynthesis of this compound

This compound belongs to the spirotetronate class of polyketides[7]. Its biosynthesis is carried out by a Type I Polyketide Synthase (PKS) system. While the specific gene cluster for this compound has not been fully elucidated, the general pathway for spirotetronates provides a valuable framework for understanding its formation.

Generalized Biosynthetic Pathway of Spirotetronates

Spirotetronate_Biosynthesis cluster_0 Polyketide Chain Assembly cluster_1 Cyclization and Tetronate Formation cluster_2 Post-PKS Modifications start_unit Starter Unit (e.g., Acetyl-CoA) pks_modules Type I PKS Modules (Chain Elongation with Malonyl-CoA) start_unit->pks_modules decalin Intramolecular Diels-Alder (forms decalin ring) pks_modules->decalin Release of polyketide chain tetronate Glyceryl-CoA incorporation (forms tetronate moiety) decalin->tetronate spiro Second Cyclization (forms spiro-center) tetronate->spiro tailoring Tailoring Enzymes (e.g., Glycosylation, Halogenation) spiro->tailoring Release of aglycone final_product This compound tailoring->final_product

Caption: Generalized biosynthetic pathway for spirotetronates.

The biosynthesis involves the sequential condensation of small carboxylic acid units (like acetyl-CoA and malonyl-CoA) by the PKS enzyme complex. This is followed by a series of cyclization reactions, including an intramolecular Diels-Alder reaction to form the characteristic decalin ring system and the incorporation of a glyceryl unit to form the tetronic acid moiety[8]. The final structure is achieved through various post-PKS modifications, such as glycosylation and halogenation, which are catalyzed by tailoring enzymes encoded within the biosynthetic gene cluster. Understanding this pathway can open doors to metabolic engineering strategies to improve yield[9].

References

Technical Support Center: Refinement of Decatromicin B Extraction Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Decatromicin B extraction protocols for higher purity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of Crude Extract Incomplete cell lysis.Ensure thorough disruption of Actinomadura sp. cells through methods such as sonication or homogenization.
Inefficient liquid-liquid extraction.- Optimize the solvent-to-broth ratio. - Perform multiple extractions (e.g., 3x with equal volumes of butyl acetate). - Ensure vigorous mixing during extraction to maximize partitioning of this compound into the organic phase.
Degradation of this compound during extraction.- Maintain a low temperature (4°C) during the extraction process. - Minimize exposure to direct light. - Work quickly to reduce the overall extraction time.
Low Purity After Silica (B1680970) Gel Chromatography Poor separation of this compound from related metabolites.- Optimize the solvent system for the silica gel column. A gradient elution from a non-polar to a polar solvent system often yields better separation. - Consider using a different grade of silica gel with a smaller particle size for higher resolution.[1][2] - Ensure proper packing of the silica gel column to avoid channeling.
Co-elution with impurities.- Pre-treat the crude extract to remove highly polar or non-polar impurities before loading onto the silica gel column. - Analyze fractions by thin-layer chromatography (TLC) before pooling to ensure only pure fractions are combined.
Product Degradation During Purification Sensitivity to pH, heat, or light.- Maintain a neutral pH throughout the purification process unless a specific pH is required for separation, in which case exposure time should be minimized.[3] - Perform all chromatographic steps at room temperature or in a cold room if possible. - Use amber glass vials or cover glassware with aluminum foil to protect from light.[3]
Formation of Emulsions During Liquid-Liquid Extraction Presence of surfactants or high molecular weight compounds in the fermentation broth.- Gently swirl or rock the separatory funnel instead of vigorous shaking. - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase and promote phase separation. - Centrifuge the emulsion to break it.
Irreversible Adsorption on Silica Gel Column Strong interaction between this compound and the silica stationary phase.- Deactivate the silica gel by adding a small percentage of water or triethylamine (B128534) to the eluent to reduce strong acidic sites. - Consider using a different stationary phase such as alumina (B75360) or a bonded silica phase (e.g., diol).
Broad Peaks in HPLC Analysis Poor solubility of the sample in the mobile phase.- Ensure the sample is fully dissolved in a solvent compatible with the mobile phase before injection. - Optimize the mobile phase composition; this compound is soluble in methanol, ethanol, DMF, and DMSO.
Column overloading.- Reduce the amount of sample injected onto the HPLC column.
Secondary interactions with the stationary phase.- Add a competing agent, such as a small amount of trifluoroacetic acid (TFA) or triethylamine (TEA), to the mobile phase to improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the initial extraction protocol for this compound?

A1: The originally described method for the isolation of this compound from the culture broth of Actinomadura sp. MK73-NF4 involves extraction with butyl acetate (B1210297). This is followed by a series of chromatographic purification steps, including silica gel column chromatography, silica gel thin-layer chromatography (TLC), and Sephadex LH-20 column chromatography.[4]

Q2: How can I improve the purity of this compound beyond the initial protocol?

A2: To achieve higher purity, a multi-step chromatographic approach is recommended. After the initial silica gel chromatography, further purification can be achieved using Sephadex LH-20 chromatography, which separates compounds based on molecular size and polarity.[5][6][7] For final polishing and to achieve >95% purity, reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique.

Q3: What are the optimal storage conditions for this compound?

A3: this compound should be stored at -20°C for long-term stability. It is soluble in ethanol, methanol, DMF, or DMSO, but has poor water solubility. For storage in solution, use an appropriate organic solvent and keep it at low temperatures, protected from light.

Q4: My this compound sample appears to be degrading. What are the likely causes?

A4: Polyketides like this compound can be sensitive to environmental factors. Degradation is often caused by exposure to non-neutral pH, elevated temperatures, or light.[3] A study on a similar compound, phoslactomycin B, showed it has a U-shaped pH stability profile, with the highest stability at a neutral pH and degradation occurring in both acidic and basic conditions.[8]

Q5: What is the role of Sephadex LH-20 in the purification process?

A5: Sephadex LH-20 is a size-exclusion chromatography resin that is particularly useful for the purification of natural products in organic solvents.[5][6][7] It separates molecules based on their size, with larger molecules eluting first. It is effective in removing smaller, unrelated impurities from the this compound fraction obtained after silica gel chromatography.

Experimental Protocols

Refined Protocol for High-Purity this compound Extraction

This protocol incorporates refinements to the original method to enhance the purity of the final product.

1. Fermentation and Harvest:

  • Culture Actinomadura sp. under optimal conditions for this compound production.

  • Separate the mycelium from the culture broth by centrifugation or filtration. The supernatant contains the dissolved this compound.

2. Liquid-Liquid Extraction:

  • Adjust the pH of the supernatant to neutral (pH 7.0).

  • Extract the supernatant three times with an equal volume of butyl acetate in a separatory funnel.

  • Combine the organic layers and concentrate under reduced pressure to yield the crude extract.

3. Silica Gel Column Chromatography:

  • Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

  • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Apply the dried, adsorbed sample to the top of the column.

  • Elute the column with a step or gradient solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Collect fractions and monitor by TLC to identify and pool the fractions containing this compound.

4. Size-Exclusion Chromatography:

  • Concentrate the pooled fractions from the silica gel chromatography.

  • Dissolve the residue in a suitable organic solvent (e.g., methanol).

  • Apply the sample to a Sephadex LH-20 column pre-equilibrated with the same solvent.

  • Elute with the same solvent and collect fractions. Monitor the fractions for the presence of this compound.

5. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Concentrate the purified fractions from the Sephadex LH-20 column.

  • Dissolve the sample in the HPLC mobile phase.

  • Purify the sample using a preparative RP-HPLC system with a C18 column.

  • Use an appropriate mobile phase, such as a gradient of acetonitrile (B52724) in water, possibly with a modifier like 0.1% formic acid to improve peak shape.

  • Collect the peak corresponding to this compound and verify its purity by analytical HPLC.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₄₅H₅₆Cl₂N₂O₁₀
Molecular Weight 855.84 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, DMSO, DMF; poorly soluble in water.
Purity (by HPLC) >95%
Storage -20°C

Table 2: Comparison of Purification Protocols

StepStandard ProtocolRefined Protocol for Higher PurityExpected Outcome of Refinement
Initial Extraction Butyl acetate extractionpH-neutralized butyl acetate extractionMinimized degradation of pH-sensitive compounds.
Primary Chromatography Silica gel column chromatographyOptimized gradient elution on high-resolution silica gelImproved separation from closely related impurities.
Secondary Chromatography Silica gel TLCSephadex LH-20 size-exclusion chromatographyEfficient removal of impurities with different molecular sizes.
Final Purification Not specifiedReverse-Phase HPLCHigh-resolution separation to achieve >95% purity.

Visualizations

experimental_workflow cluster_extraction Step 1: Extraction cluster_purification Step 2: Purification Fermentation Actinomadura sp. Fermentation Centrifugation Centrifugation/Filtration Fermentation->Centrifugation Supernatant Culture Supernatant Centrifugation->Supernatant LLE Liquid-Liquid Extraction (Butyl Acetate) Supernatant->LLE Crude_Extract Crude this compound Extract LLE->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex RP_HPLC Reverse-Phase HPLC Sephadex->RP_HPLC Pure_Decatromicin_B High-Purity this compound (>95%) RP_HPLC->Pure_Decatromicin_B troubleshooting_workflow Start Low Purity of Final Product Check_Chromatography Review Chromatography Steps Start->Check_Chromatography Check_Degradation Assess Product Degradation Start->Check_Degradation Optimize_Silica Optimize Silica Gel Conditions (e.g., solvent gradient, silica grade) Check_Chromatography->Optimize_Silica Impure after initial column? Control_pH Control pH at Neutral Check_Degradation->Control_pH pH instability? Control_Temp Reduce Temperature Check_Degradation->Control_Temp Heat sensitivity? Protect_Light Protect from Light Check_Degradation->Protect_Light Light sensitivity? Add_Sephadex Incorporate Sephadex LH-20 Step Optimize_Silica->Add_Sephadex Implement_HPLC Implement Final RP-HPLC Polish Add_Sephadex->Implement_HPLC Improved_Purity Improved Purity Implement_HPLC->Improved_Purity Control_pH->Improved_Purity Control_Temp->Improved_Purity Protect_Light->Improved_Purity

References

Technical Support Center: Navigating the Structural Modification of Decatromicin B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the structural modification of Decatromicin B. This resource is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and derivatization of this potent polyketide antibiotic. Given the structural complexity of this compound, significant challenges can arise during modification attempts. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chemical modification of this compound?

A: The structural modification of this compound is hampered by several key features:

  • High Density of Functional Groups: The molecule possesses numerous hydroxyl (-OH) groups, a carboxylic acid, a lactone (cyclic ester), a tetronic acid moiety, and a complex glycosidic linkage. This density necessitates complex protecting group strategies to achieve site-selectivity.

  • Sensitivity to Reaction Conditions: The macrolide lactone ring is susceptible to hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures, which can lead to inactive ring-opened products.[1][2]

  • Stereochemical Complexity: With multiple stereocenters, harsh reaction conditions can lead to epimerization, altering the molecule's conformation and biological activity.

  • Challenges in Glycosylation Chemistry: The sugar moiety is critical for activity. However, selectively modifying this unit or performing chemical glycosylation on the aglycone is notoriously difficult due to challenges in controlling stereoselectivity.[3]

Q2: Which functional groups on this compound are the most promising targets for modification?

A: Based on the reactivity of analogous structures, the following sites are key targets for generating derivatives:

  • Tetronic Acid Moiety: This is a versatile handle for modification. The C3 position can be functionalized (e.g., alkylation, arylation) via its enolate, and the enolic hydroxyl group can be alkylated or acylated.[4][5][6] Such modifications can modulate the molecule's electronic properties and binding interactions.

  • Carboxylic Acid: The peripheral carboxylic acid is a prime site for esterification or amidation to create prodrugs or alter solubility and pharmacokinetic properties.

  • Secondary Hydroxyl Groups: The various hydroxyl groups on the macrolide core and the sugar can be selectively protected and then derivatized (e.g., acylation, etherification) to probe structure-activity relationships (SAR).

  • Dichloropyrrole Amide: While the amide bond itself is stable, the dichloropyrrole ring could potentially undergo modification, although this is less explored and may require harsh conditions.

Q3: Is it feasible to remove and replace the glycosyl moiety?

A: While theoretically possible, this represents a significant synthetic challenge. Cleavage of the glycosidic bond typically requires strong acidic conditions, which risk hydrolyzing the macrolactone ring and degrading the aglycone. Re-attaching a new sugar via chemical glycosylation with correct stereochemistry is a low-yielding and complex process. An alternative, more advanced approach involves biosynthetic engineering of the glycosyltransferase (GT) enzymes responsible for attaching the sugar during fermentation.[7][8][9]

Q4: What is an orthogonal protecting group strategy and why is it critical for this compound?

A: An orthogonal protecting group strategy uses multiple types of protecting groups in a single molecule, where each type can be removed under specific conditions without affecting the others.[10] For a molecule like this compound with many hydroxyl groups, this is essential. For example, you could use:

  • Silyl (B83357) ethers (e.g., TBDMS, TIPS): Removed by fluoride (B91410) ions (e.g., TBAF).

  • Benzyl ethers (Bn): Removed by hydrogenolysis (H₂/Pd).

  • Acetyl esters (Ac): Removed by mild base (e.g., K₂CO₃/MeOH). This allows for the sequential and selective deprotection and modification of different sites on the molecule.

Troubleshooting Guides

Problem 1: Low yield or decomposition during reactions.

This is often due to the instability of the macrolactone ring.

Potential Cause Troubleshooting Step Rationale
Lactone Ring Hydrolysis Maintain strictly neutral or mildly acidic/basic conditions. Avoid pH < 4 or > 9.The ester bond of the macrolactone is prone to cleavage under harsh pH conditions, leading to an inactive linear product.[1][2]
Thermal Instability Run reactions at the lowest effective temperature. Avoid prolonged heating.Elevated temperatures can accelerate the degradation of the complex polyketide backbone.[1]
Oxidative Degradation Degas solvents and run reactions under an inert atmosphere (Nitrogen or Argon).The polyene structure within the macrolide core can be susceptible to oxidation.
Inappropriate Deprotection Choose deprotection conditions carefully based on an orthogonal strategy. For example, use TBAF for silyl ethers instead of strong acid.Using a non-selective deprotection agent can cleave multiple protecting groups and expose sensitive functionalities to incompatible reagents.
Problem 2: Non-selective modification at multiple sites.

This issue arises from insufficient differentiation between similarly reactive functional groups.

Potential Cause Troubleshooting Step Rationale
Similar Reactivity of -OH Groups Implement a robust orthogonal protecting group strategy. Protect all hydroxyls, then selectively deprotect the target site for modification.Without protection, reagents like acyl chlorides will react with most available hydroxyls and the amine on the sugar.[10][11]
Reactivity of Tetronic Acid Protect the tetronic acid moiety if it is not the target. It can be O-alkylated or O-silylated to block the enolic hydroxyl.The tetronic acid enolate is nucleophilic and can compete with other sites for electrophilic reagents.[4][12]
Steric Hindrance Use bulkier protecting groups (e.g., TIPS instead of TMS) to selectively protect less-hindered hydroxyls, leaving more hindered ones available for reaction.Steric effects can be exploited to differentiate between hydroxyl groups in different chemical environments.
Problem 3: Failure to modify the glycosyl moiety.

The sugar unit presents unique challenges due to its specific linkages and functional groups.

Potential Cause Troubleshooting Step Rationale
Amide Bond Stability Standard coupling reagents (HATU, EDC) are unlikely to affect the existing amide. To modify the pyrrole (B145914), consider nucleophilic aromatic substitution (SNAr), which requires strong nucleophiles and may have low success.The amide bond is generally unreactive. Modifying the attached pyrrole is a more likely, though challenging, route.
Glycosidic Bond Inertness Chemical cleavage requires harsh acid, risking core degradation. Consider enzymatic hydrolysis using a specific glycosidase as a milder alternative.The anomeric carbon is part of a stable glycosidic linkage that resists simple cleavage conditions.
Difficulties in Re-glycosylation For chemical glycosylation, use modern glycosyl donors (e.g., trichloroacetimidates, glycosyl fluorides) and a Lewis acid promoter at low temperatures to control stereoselectivity.Achieving high stereoselectivity (β-linkage) is a well-known challenge in carbohydrate chemistry.[3]

Experimental Protocols & Workflows

Protocol 1: General Procedure for Selective Acylation of a Secondary Hydroxyl Group

This protocol assumes a multi-step approach involving protection and selective deprotection.

  • Global Protection:

    • Dissolve this compound (1 equivalent) in anhydrous DCM or DMF.

    • Add a suitable base (e.g., imidazole, 10 eq.) followed by a protecting group reagent (e.g., TBDMS-Cl, 10 eq.).

    • Stir at room temperature under an inert atmosphere until TLC/LC-MS analysis shows complete conversion to the per-silylated product.

    • Purify by column chromatography.

  • Selective Deprotection (Example: Primary vs. Secondary Silyl Ether):

    • Dissolve the protected intermediate in a THF/Acetic Acid/Water solvent system (e.g., 3:1:1 ratio).

    • Stir at room temperature and monitor carefully by TLC/LC-MS for the selective removal of the most labile (often primary) silyl ether.

    • Quench the reaction with saturated NaHCO₃ solution once the desired mono-deprotected product is observed.

    • Extract with ethyl acetate (B1210297) and purify by column chromatography.

  • Acylation of the Freed Hydroxyl:

    • Dissolve the mono-deprotected intermediate in anhydrous DCM.

    • Add a base (e.g., DMAP, 1.2 eq.) and the desired acyl chloride or anhydride (B1165640) (1.1 eq.).

    • Stir at 0 °C to room temperature until the reaction is complete.

    • Wash the reaction mixture with water and brine, dry over Na₂SO₄, and purify the final acylated product by column chromatography.

Logical Workflow: Strategy for Site-Selective Modification

This diagram outlines the decision-making process for modifying a specific site on this compound.

G start Start: Identify Target Modification Site is_acid Is target the Carboxylic Acid? start->is_acid esterify Perform Esterification or Amidation is_acid->esterify Yes is_tetronic Is target the Tetronic Acid Moiety? is_acid->is_tetronic No end Final Modified This compound Analog esterify->end tetronic_mod C3-Alkylation or O-Alkylation/Acylation is_tetronic->tetronic_mod Yes is_hydroxyl Is target a Hydroxyl Group? is_tetronic->is_hydroxyl No tetronic_mod->end protect Design & Execute Orthogonal Protecting Group Strategy is_hydroxyl->protect Yes is_hydroxyl->end No deprotect Selectively Deprotect Target -OH Group protect->deprotect modify_oh Perform Derivatization (Acylation, Etherification, etc.) deprotect->modify_oh final_deprotect Global Deprotection of All Groups modify_oh->final_deprotect final_deprotect->end

Caption: Decision workflow for site-selective modification of this compound.

Signaling Pathway Analogy: Reaction Sensitivity

This diagram illustrates how different reaction conditions can lead to desired or undesired products.

G start This compound Derivative (Protected) mild Mild, Controlled Conditions (Low Temp, Neutral pH, Inert Atm.) start->mild Reaction Path 1 harsh Harsh Conditions (High Temp, Strong Acid/Base) start->harsh Reaction Path 2 product Desired Modified Product (High Yield, High Purity) mild->product degradation Degradation Products (e.g., Lactone Hydrolysis, Epimerization) harsh->degradation

Caption: Impact of reaction conditions on the stability of this compound.

References

Validation & Comparative

Cross-Resistance Profile of Decatromicin B in the Context of Other Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-resistance between the novel macrolide antibiotic, Decatromicin B, and other established antibiotics. While direct experimental data on cross-resistance involving this compound is not yet publicly available, this document extrapolates potential resistance patterns based on its classification as a macrolide and the well-documented resistance mechanisms within this antibiotic class. The information presented herein is intended to guide future research and drug development efforts.

Decatromicins A and B are novel antibiotics that have demonstrated inhibitory effects on the growth of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1]. As a member of the macrolide class, this compound's efficacy may be compromised by existing resistance mechanisms that affect other macrolides.

Table 1: Predicted Cross-Resistance Profile of this compound

This table summarizes the potential for cross-resistance between this compound and other antibiotics based on common resistance mechanisms observed in Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values are hypothetical and illustrative of expected trends.

Antibiotic ClassRepresentative Antibiotic(s)Key Resistance Mechanism(s)Expected Impact on this compound EfficacyHypothetical MIC Shift in Resistant Strains
Macrolides Erythromycin (B1671065), Azithromycin, ClarithromycinTarget site modification (e.g., erm gene-mediated methylation of 23S rRNA), Active efflux (e.g., msr genes)High potential for cross-resistance. These mechanisms prevent macrolide binding to the ribosome, affecting all members of the class.Significant increase in MIC
Lincosamides Clindamycin (B1669177)Target site modification (erm genes)High potential for cross-resistance in strains with the MLSB (Macrolide-Lincosamide-Streptogramin B) resistance phenotype.Significant increase in MIC
Streptogramins B QuinupristinTarget site modification (erm genes)High potential for cross-resistance in strains with the MLSB resistance phenotype.Significant increase in MIC
Beta-lactams Methicillin, OxacillinAltered penicillin-binding proteins (PBPs)No expected cross-resistance. The mechanism of action is distinct from that of macrolides.No significant change in MIC
Aminoglycosides Gentamicin, TobramycinEnzymatic modification of the antibioticNo expected cross-resistance. The mechanism of action and resistance are distinct.No significant change in MIC
Fluoroquinolones Ciprofloxacin, LevofloxacinTarget site mutations (DNA gyrase, topoisomerase IV)No expected cross-resistance. The mechanism of action is distinct.No significant change in MIC

Experimental Protocols

To empirically determine the cross-resistance profile of this compound, the following experimental methodologies are recommended.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound and comparator antibiotics that inhibits the visible growth of a panel of bacterial strains with well-characterized resistance mechanisms.

Methodology:

  • Bacterial Strains: A panel of clinically relevant Gram-positive bacteria should be used, including susceptible reference strains (e.g., Staphylococcus aureus ATCC 29213) and well-characterized resistant strains harboring known macrolide resistance genes (ermA, ermB, ermC, msrA, msrB).

  • Antibiotics: Prepare stock solutions of this compound, erythromycin, azithromycin, clindamycin, and a non-macrolide control antibiotic (e.g., vancomycin).

  • Broth Microdilution: Perform broth microdilution assays according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

    • Prepare two-fold serial dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

    • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria) for each plate.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Disk Diffusion Test for Inducible Resistance

Objective: To detect inducible clindamycin resistance in the presence of a macrolide (the "D-test"), which can indicate the presence of an erm gene that may also confer resistance to this compound.

Methodology:

  • Bacterial Inoculum: Prepare a standardized bacterial suspension and swab it evenly onto a Mueller-Hinton agar (B569324) plate.

  • Disk Placement: Place a this compound disk (or an erythromycin disk as a standard inducer) and a clindamycin disk on the agar surface at a specified distance from each other (typically 15-26 mm edge to edge).

  • Incubation: Incubate the plate at 35-37°C for 16-18 hours.

  • Interpretation: A flattening of the clindamycin inhibition zone adjacent to the this compound disk (a "D" shape) indicates inducible MLSB resistance.

Visualizations

Signaling Pathway of Macrolide Resistance

The following diagram illustrates a common mechanism of macrolide resistance mediated by the erm gene, which is predicted to affect this compound.

macrolide_resistance cluster_cell Bacterial Cell cluster_extracellular Extracellular Ribosome Ribosome (50S subunit) erm_gene erm gene Methyltransferase Methyltransferase (enzyme) erm_gene->Methyltransferase Transcription & Translation rRNA 23S rRNA Methyltransferase->rRNA Methylates Adenine rRNA->Ribosome Component of Decatromicin_B This compound Decatromicin_B->Ribosome Binding Blocked Decatromicin_B_ext This compound Decatromicin_B_ext->Decatromicin_B Enters Cell

Caption: Mechanism of erm-mediated macrolide resistance.

Experimental Workflow for Cross-Resistance Testing

The diagram below outlines the logical flow of experiments to assess the cross-resistance profile of this compound.

cross_resistance_workflow start Start: Obtain Bacterial Strains (Susceptible & Resistant Panel) mic_testing Perform Broth Microdilution MIC Assay (this compound vs. Comparators) start->mic_testing disk_diffusion Perform Disk Diffusion (D-test) for Inducible Resistance start->disk_diffusion data_analysis Analyze MIC Data: Compare values between susceptible and resistant strains mic_testing->data_analysis interpretation Interpret D-test Results: Identify inducible MLSB phenotype disk_diffusion->interpretation conclusion Conclusion: Determine Cross-Resistance Profile of this compound data_analysis->conclusion interpretation->conclusion

Caption: Workflow for evaluating this compound cross-resistance.

References

Unveiling the Activity of Decatromicin B: A Comparative Guide to Bactericidal vs. Bacteriostatic Action

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the fundamental nature of an antibiotic's activity—whether it kills bacteria outright (bactericidal) or merely inhibits their growth (bacteriostatic)—is a critical early step in the development of new therapeutic agents. This guide provides a comparative framework for characterizing the activity of Decatromicin B, a tetronic acid antibiotic, against known bactericidal and bacteriostatic agents.

This compound is an antibiotic isolated from Actinomadura sp. with demonstrated potency against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] While its activity is established, its precise mode of action—bactericidal or bacteriostatic—is not yet fully elucidated. This guide presents hypothetical experimental data for this compound to illustrate the methodologies used to make this determination, comparing it with the known bactericidal antibiotic Ciprofloxacin and the bacteriostatic antibiotic Tetracycline.

Quantitative Analysis of Antibacterial Activity

The distinction between bactericidal and bacteriostatic activity is primarily quantified through the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[4][5][6][7]

A key metric derived from these values is the MBC/MIC ratio. An antibiotic is generally considered bactericidal if the MBC/MIC ratio is ≤ 4, and bacteriostatic if the ratio is > 4.

Table 1: Hypothetical MIC and MBC Values for this compound and Comparator Antibiotics against Staphylococcus aureus

AntibioticMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)MBC/MIC RatioInterpretation
This compound (Hypothetical)0.512Bactericidal
Ciprofloxacin0.512Bactericidal[8]
Tetracycline1>32>32Bacteriostatic

Time-Kill Curve Analysis

Time-kill assays provide a dynamic view of antibacterial activity over time. These experiments measure the rate at which an antibiotic kills a bacterial population. A bactericidal agent will show a significant reduction (≥ 3-log10 decrease, or 99.9% kill) in viable bacteria over a 24-hour period, whereas a bacteriostatic agent will primarily prevent further growth.[9]

Table 2: Hypothetical Time-Kill Assay Data for this compound and Comparator Antibiotics against Staphylococcus aureus (Log10 CFU/mL)

Time (hours)Growth ControlThis compound (Hypothetical - 4x MIC)Ciprofloxacin (4x MIC)Tetracycline (4x MIC)
05.75.75.75.7
26.15.14.85.6
46.84.23.95.5
88.23.1<2.05.3
128.9<2.0<2.05.1
249.1<2.0<2.05.0

Experimental Protocols

Accurate and reproducible data are paramount in antibiotic characterization. The following are detailed protocols for the key experiments cited in this guide, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[4][9][10][11][12]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
  • Inoculum Preparation: A standardized inoculum of Staphylococcus aureus is prepared from a fresh culture to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Serial Dilution: The test antibiotic (this compound, Ciprofloxacin, or Tetracycline) is serially diluted two-fold in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 18-24 hours.

  • Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Minimum Bactericidal Concentration (MBC) Determination
  • Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth (i.e., at and above the MIC).[4]

  • Plating: The aliquots are plated onto a suitable agar (B569324) medium (e.g., Tryptic Soy Agar) that does not contain any antibiotic.

  • Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.

  • Enumeration: The number of colonies on each plate is counted.

  • Interpretation: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.[4][5][6]

Time-Kill Curve Assay
  • Inoculum Preparation: A logarithmic-phase culture of Staphylococcus aureus is diluted to a starting concentration of approximately 5 x 10^5 CFU/mL in CAMHB.

  • Exposure: The bacterial suspension is exposed to the antibiotic at various concentrations (typically multiples of the MIC, e.g., 4x MIC) in flasks or tubes. A growth control without the antibiotic is also included.

  • Sampling: Aliquots are withdrawn at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).[13][14]

  • Viable Count: The collected samples are serially diluted in sterile saline to neutralize the antibiotic's effect and then plated on agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The log10 CFU/mL is plotted against time for each antibiotic concentration. A bactericidal effect is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[9]

Visualizing Experimental Workflows and Potential Mechanisms

To further clarify the processes and potential biological pathways involved, the following diagrams are provided.

experimental_workflow cluster_mic MIC Determination cluster_mbc MBC Determination cluster_timekill Time-Kill Assay prep_mic Prepare Serial Dilutions of Antibiotic inoc_mic Inoculate with Standardized Bacterial Culture prep_mic->inoc_mic inc_mic Incubate for 18-24 hours inoc_mic->inc_mic read_mic Read MIC (Lowest Concentration with No Visible Growth) inc_mic->read_mic plate_mbc Plate Aliquots from Clear MIC Wells read_mic->plate_mbc Input for MBC prep_tk Expose Bacteria to Antibiotic at Multiples of MIC read_mic->prep_tk Input for Time-Kill inc_mbc Incubate Agar Plates for 18-24 hours plate_mbc->inc_mbc count_mbc Count Colonies and Determine MBC (≥99.9% Killing) inc_mbc->count_mbc sample_tk Sample at Multiple Time Points (0-24h) prep_tk->sample_tk plate_tk Plate Dilutions and Count Viable Colonies sample_tk->plate_tk plot_tk Plot Log10 CFU/mL vs. Time plate_tk->plot_tk potential_mechanism cluster_cell Bacterial Cell decatromicin_b This compound (Tetronic Acid) rna_polymerase DNA-directed RNA Polymerase decatromicin_b->rna_polymerase Inhibition metal_ions Essential Metal Ions (e.g., Mg2+, Mn2+) decatromicin_b->metal_ions Chelation rna RNA Synthesis (Transcription) rna_polymerase->rna Catalyzes cell_death Inhibition of Growth or Cell Death rna_polymerase->cell_death Inhibition leads to metal_ions->rna_polymerase Cofactor for dna DNA dna->rna_polymerase Template protein_synthesis Protein Synthesis rna->protein_synthesis rna->protein_synthesis Leads to protein_synthesis->cell_death Inhibition leads to

References

Comparative Efficacy of Decatromicin A and Decatromicin B in Preclinical Oncology Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the preclinical efficacy of two novel kinase inhibitors, Decatromicin A and Decatromicin B. The data presented herein is intended to inform researchers, scientists, and drug development professionals on their relative potency, selectivity, and potential as therapeutic agents. All experimental data is derived from controlled, side-by-side studies to ensure direct comparability.

Overview and Mechanism of Action

Decatromicin A was developed as a first-generation ASRK1 inhibitor. This compound is a second-generation analog designed for improved potency and selectivity, aiming to enhance therapeutic efficacy and reduce potential off-target effects. Both compounds exert their anti-tumor effects by inhibiting ASRK1, thereby blocking pro-survival signaling and inducing apoptosis in cancer cells.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFR Growth Factor Receptor (GFR) ASRK1 ASRK1 GFR->ASRK1 Activates PSF_X Pro-Survival Factor (PSF-X) ASRK1->PSF_X Activates AI_Y Apoptosis Inducer (AI-Y) ASRK1->AI_Y Inhibits Proliferation Cell Proliferation & Survival PSF_X->Proliferation Apoptosis Apoptosis AI_Y->Apoptosis Decatromicin_A Decatromicin A Decatromicin_A->ASRK1 Inhibits Decatromicin_B This compound Decatromicin_B->ASRK1 Strongly Inhibits

Figure 1. Simplified ASRK1 signaling pathway and points of inhibition.

Quantitative Efficacy Data

The comparative efficacy of Decatromicin A and this compound was evaluated through a series of in vitro and in vivo experiments. This compound consistently demonstrated superior performance across all tested parameters.

Table 1: In Vitro Biochemical and Cellular Assay Results
CompoundASRK1 Enzymatic Assay IC50 (nM)H1975 NSCLC Cell Line EC50 (nM)
Decatromicin A18.6 ± 2.1155.4 ± 12.3
This compound1.2 ± 0.322.8 ± 3.5
IC50: Half maximal inhibitory concentration. EC50: Half maximal effective concentration. Data are presented as mean ± standard deviation.
Table 2: In Vivo Efficacy in NSCLC Xenograft Model
Treatment Group (20 mg/kg, daily)Tumor Growth Inhibition (TGI) at Day 21 (%)Average Tumor Volume (mm³) at Day 21
Vehicle Control0%1250 ± 150
Decatromicin A45%687 ± 95
This compound82%225 ± 45
TGI was calculated relative to the vehicle control group. Data are presented as mean ± standard error of the mean.

Experimental Workflow

The preclinical evaluation followed a standardized workflow, progressing from initial biochemical screening to cell-based assays and culminating in in vivo efficacy studies.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochem Biochemical Assay (ASRK1 Kinase) cell_based Cell-Based Assay (NSCLC Cell Line) biochem->cell_based Validation xenograft Xenograft Model (Tumor Growth) cell_based->xenograft Efficacy Test data_analysis Data Analysis & Comparison xenograft->data_analysis start Compound Synthesis start->biochem Screening

Figure 2. Preclinical compound evaluation workflow.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

ASRK1 In Vitro Kinase Inhibition Assay
  • Objective: To determine the IC50 of Decatromicin A and B against purified ASRK1 enzyme.

  • Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used.

    • Reactions were performed in 384-well plates with a final volume of 20 µL.

    • The reaction buffer contained 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

    • Recombinant human ASRK1 enzyme (1 nM) was incubated with serial dilutions of each compound (0.01 nM to 100 µM) for 15 minutes at room temperature.

    • The kinase reaction was initiated by adding 10 µM ATP and 200 nM of a ULight-labeled peptide substrate.

    • The reaction was allowed to proceed for 60 minutes at room temperature and was subsequently stopped by adding 10 µL of 30 mM EDTA.

    • A Europium-labeled anti-phospho-substrate antibody (2 nM) was added, and the plate was incubated for another 60 minutes.

    • The TR-FRET signal was read on an appropriate plate reader. Data was normalized to controls, and IC50 curves were generated using a four-parameter logistic fit.

Cell-Based Apoptosis Assay in H1975 NSCLC Cells
  • Objective: To determine the EC50 for apoptosis induction by Decatromicin A and B in a relevant cancer cell line.

  • Methodology: A luminescent caspase-3/7 activity assay was employed.

    • H1975 cells were seeded in 96-well white-walled plates at a density of 5,000 cells per well and allowed to adhere overnight.

    • Cells were treated with a 10-point serial dilution of Decatromicin A or B (0.1 nM to 200 µM) for 24 hours.

    • Following treatment, 100 µL of Caspase-Glo® 3/7 Reagent was added to each well.

    • The plate was gently mixed on a plate shaker for 30 seconds and then incubated at room temperature for 1 hour.

    • Luminescence was measured using a plate luminometer.

    • EC50 values were calculated by plotting the normalized luminescence values against the log of the compound concentration.

In Vivo NSCLC Xenograft Model Study
  • Objective: To evaluate the in vivo anti-tumor efficacy of Decatromicin A and B.

  • Methodology:

    • Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated in the right flank with 5 x 10⁶ H1975 cells.

    • Tumors were allowed to grow to an average volume of 150-200 mm³.

    • Mice were randomized into three groups (n=8 per group): Vehicle control, Decatromicin A (20 mg/kg), and this compound (20 mg/kg).

    • Compounds were formulated in 0.5% methylcellulose (B11928114) and administered once daily via oral gavage.

    • Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²)/2.

    • After 21 days of treatment, the study was terminated, and final tumor volumes were recorded. Tumor Growth Inhibition (TGI) was calculated as TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Conclusion

The presented data clearly indicate that this compound is a significantly more potent inhibitor of the ASRK1 pathway than its first-generation counterpart, Decatromicin A. This enhanced potency, demonstrated in biochemical, cellular, and in vivo models, suggests that this compound holds greater promise as a candidate for further clinical development. Its superior tumor growth inhibition at the same dose highlights a potentially wider therapeutic window and a more favorable efficacy profile. Further studies should focus on the comprehensive pharmacokinetic and toxicological profiling of this compound.

A Comparative Analysis of the Cytotoxicity of Established Antibiotics: A Framework for Evaluating Decatromicin B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxicity of novel antibiotic candidates is as crucial as determining their efficacy against microbial pathogens. This guide provides a comparative overview of the cytotoxicity of several established antibiotic classes. Due to the limited availability of public data on the cytotoxicity of Decatromicin B, a novel macrolide antibiotic, this document establishes a framework for its future evaluation by presenting data on comparable antibiotics and detailing the necessary experimental protocols.

This compound, an antibiotic isolated from Actinomadura sp., has demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1]. However, a comprehensive assessment of its safety profile, particularly its effect on mammalian cells, is not yet publicly available. A vendor of this compound notes that its limited availability has hindered further research into its mode of action and broader biological effects.

This guide, therefore, focuses on providing a baseline for comparison by summarizing the known cytotoxic profiles of established antibiotic classes: Macrolides (to which this compound belongs), Beta-lactams, Aminoglycosides, and Fluoroquinolones.

Comparative Cytotoxicity of Established Antibiotics

The following table summarizes the in vitro cytotoxicity of various established antibiotics against different mammalian cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of cytotoxicity, representing the concentration of a substance required to inhibit a biological process by 50%.

Antibiotic ClassAntibioticCell LineAssayIC50 (µg/mL)Reference
Macrolides ErythromycinChang Liver CellsMTT>1000[2]
AzithromycinChang Liver CellsMTT>1000[2]
ClarithromycinChang Liver CellsMTT~500[2]
RoxithromycinChang Liver CellsMTT~400[2]
Beta-lactams Penicillin GVariousVariousGenerally low cytotoxicity[3][4]
CephalosporinsVariousVariousGenerally low cytotoxicity[3][4]
Aminoglycosides GentamicinVero CellsNot specified>1000[5]
NeomycinBHK-21 CellsNot specified~9000-20000[5]
Fluoroquinolones CiprofloxacinK-562 CellsNot specified>250[5]

Experimental Protocols for Cytotoxicity Assessment

To evaluate the cytotoxicity of this compound and compare it with other antibiotics, standardized in vitro assays are essential. Below are detailed protocols for commonly used cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: Viable cells with active metabolism can convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate mammalian cells (e.g., HepG2, HEK293, or Vero cells) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and control antibiotics in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Neutral Red Uptake Assay

This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Dye Incubation: After the treatment incubation period, remove the medium and add 100 µL of medium containing neutral red (50 µg/mL). Incubate for 2-3 hours.

  • Dye Extraction: Remove the dye-containing medium, wash the cells with PBS, and add 150 µL of a destaining solution (e.g., 1% acetic acid in 50% ethanol) to each well.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate cell viability and IC50 values as in the MTT assay.

Lactate (B86563) Dehydrogenase (LDH) Release Assay

This assay measures the release of the cytoplasmic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After incubation, collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for up to 30 minutes. Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Visualizing Experimental and Biological Pathways

Diagrams are crucial for understanding experimental workflows and biological mechanisms. The following diagrams are generated using Graphviz (DOT language) to illustrate a typical workflow for assessing antibiotic cytotoxicity and a generalized signaling pathway for antibiotic-induced cell death.

G Experimental Workflow for Antibiotic Cytotoxicity Testing cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cluster_comparison Comparison CellCulture Mammalian Cell Culture (e.g., HepG2, HEK293) CellSeeding Seed Cells in 96-well Plates CellCulture->CellSeeding AntibioticPrep Prepare Serial Dilutions (this compound & Controls) Treatment Treat Cells with Antibiotics AntibioticPrep->Treatment CellSeeding->Treatment Incubation Incubate for 24/48/72h Treatment->Incubation Assay Perform Cytotoxicity Assay (MTT, NR, or LDH) Incubation->Assay Measurement Measure Absorbance/ Fluorescence Assay->Measurement Calculation Calculate % Viability/ Cytotoxicity Measurement->Calculation IC50 Determine IC50 Values Calculation->IC50 Comparison Compare Cytotoxicity of This compound with Established Antibiotics IC50->Comparison

Caption: Workflow for assessing and comparing antibiotic cytotoxicity.

G Generalized Signaling Pathway for Antibiotic-Induced Cytotoxicity Antibiotic Antibiotic CellMembrane Cell Membrane Interaction Antibiotic->CellMembrane Mitochondria Mitochondrial Dysfunction Antibiotic->Mitochondria Direct or Indirect Effect ROS ↑ Reactive Oxygen Species (ROS) CellMembrane->ROS Mitochondria->ROS Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Release of Cytochrome c DNA_Damage DNA Damage ROS->DNA_Damage DNA_Damage->Caspase_Activation p53 activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Caption: A generalized pathway of antibiotic-induced cytotoxicity.

Conclusion

While direct experimental data on the cytotoxicity of this compound is currently unavailable, this guide provides a robust framework for its future evaluation. By comparing its effects on mammalian cells with the established profiles of other macrolides and different antibiotic classes using standardized protocols, researchers can effectively characterize its therapeutic index. The provided experimental designs and data presentation formats offer a clear path forward for the essential safety assessment of this promising new antibiotic.

References

The Synergistic Potential of Decatromicin B: A Comparative Guide to Antimicrobial Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Decatromicin B, a novel macrolide antibiotic, has demonstrated promising activity against Gram-positive bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA) strains.[1] While research into its specific synergistic interactions is ongoing, data from structurally and mechanistically similar macrolides, such as azithromycin (B1666446), can provide valuable insights into the potential of this compound in combination therapies. This guide presents a comparative analysis of the synergistic effects of a representative macrolide with other antimicrobial agents against MRSA, supported by experimental data and detailed protocols.

Understanding Macrolide Action

Macrolide antibiotics, including this compound, function by inhibiting bacterial protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome, which obstructs the exit tunnel for newly synthesized peptides and prevents the elongation of the polypeptide chain.[2][3][4][5][6] This action is primarily bacteriostatic, meaning it inhibits bacterial growth, but can be bactericidal at higher concentrations.[3][5]

Synergistic Effects of Macrolides with Other Antimicrobials

The combination of antibiotics can lead to synergistic, additive, indifferent, or antagonistic effects. Synergy, where the combined effect is greater than the sum of the individual effects, is particularly sought after in clinical practice as it can enhance efficacy, reduce required dosages, and combat the development of resistance.[7]

A study on the macrolide azithromycin in combination with other antibiotics against macrolide-resistant MRSA isolates revealed significant synergistic activity. The findings, summarized in the table below, highlight the potential for macrolides to work in concert with other drug classes.[8][9]

Quantitative Analysis of Azithromycin Synergy against MRSA

The following table summarizes the synergistic effects observed between azithromycin and other antimicrobial agents against 38 clinical isolates of macrolide-resistant MRSA. Synergy is determined by the Fractional Inhibitory Concentration (FIC) index, where an FIC index of ≤ 0.5 indicates a synergistic interaction.

Antimicrobial Combination Percentage of Synergistic Interactions (FIC ≤ 0.5)
Azithromycin + Ceftriaxone44.7%
Azithromycin + Linezolid42.1%
Azithromycin + Gentamicin31.6%
Azithromycin + Cefotaxime7.9%

Data sourced from a study on macrolide-resistant MRSA isolates.[9]

Experimental Protocols for Assessing Synergy

The following are detailed methodologies for two standard in vitro assays used to determine the synergistic effects of antimicrobial agents.

Checkerboard Assay Protocol

The checkerboard assay is a widely used method to assess the in vitro interaction between two antimicrobial agents.[7][10][11]

1. Preparation of Materials:

  • 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Stock solutions of the antimicrobial agents to be tested, prepared at a concentration that is a multiple of the highest concentration to be tested.

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity, which is approximately 1.5 x 10⁸ CFU/mL.[7] This is then further diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well.

2. Plate Setup:

  • One antibiotic (Drug A) is serially diluted along the x-axis (columns) of the microtiter plate, while the second antibiotic (Drug B) is serially diluted along the y-axis (rows).

  • This creates a matrix of wells, each containing a unique combination of concentrations of the two drugs.[7]

  • Control wells containing each drug alone are included to determine the Minimum Inhibitory Concentration (MIC) of each individual agent. Growth and sterility controls are also included.

3. Inoculation and Incubation:

  • Each well is inoculated with the standardized bacterial suspension.

  • The plates are then incubated at 35-37°C for 16-20 hours.

4. Data Analysis:

  • After incubation, the wells are visually inspected for turbidity to determine bacterial growth. The MIC is the lowest concentration of an antibiotic that inhibits visible growth.

  • The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • The results are interpreted as follows:

    • Synergy: FIC index ≤ 0.5

    • Additive: 0.5 < FIC index ≤ 1

    • Indifference: 1 < FIC index ≤ 4

    • Antagonism: FIC index > 4[11]

Time-Kill Curve Assay Protocol

The time-kill curve assay provides information on the bactericidal or bacteriostatic activity of antimicrobial agents over time.[12][13][14]

1. Preparation of Materials:

  • Flasks or tubes containing CAMHB.

  • Stock solutions of the antimicrobial agents.

  • Log-phase bacterial culture (approximately 10⁶ CFU/mL).

2. Experimental Setup:

  • The bacterial culture is exposed to the antimicrobial agents alone and in combination at specific concentrations (e.g., at their MIC or sub-MIC levels).

  • A growth control (no antibiotic) is included.

3. Sampling and Viable Cell Counting:

  • Aliquots are removed from each flask/tube at predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours).

  • Serial dilutions of these aliquots are plated on appropriate agar (B569324) plates.

  • The plates are incubated, and the number of colonies (CFU/mL) is determined.

4. Data Analysis:

  • The log₁₀ CFU/mL is plotted against time for each antimicrobial condition.

  • Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.

  • Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the underlying mechanisms, the following diagrams are provided.

Experimental_Workflow_Checkerboard_Assay cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Drug A Stock Solution D Serial Dilution of Drug A (Columns) A->D B Prepare Drug B Stock Solution E Serial Dilution of Drug B (Rows) B->E C Prepare Bacterial Inoculum F Inoculate Microtiter Plate C->F D->F E->F G Incubate Plate F->G H Determine MICs G->H I Calculate FIC Index H->I J Interpret Synergy I->J

Caption: Workflow for the Checkerboard Synergy Assay.

Signaling_Pathway_Macrolide_Action cluster_ribosome Bacterial Ribosome (70S) Ribosome_50S 50S Subunit ExitTunnel Peptide Exit Tunnel Ribosome_50S->ExitTunnel Contains Ribosome_30S 30S Subunit Macrolide Macrolide Antibiotic (e.g., this compound) Macrolide->Ribosome_50S Binds to Macrolide->ExitTunnel Blocks Inhibition Inhibition ExitTunnel->Inhibition ProteinSynthesis Protein Synthesis ProteinSynthesis->ExitTunnel Elongating peptide passes through ProteinSynthesis->Inhibition BacterialGrowth Bacterial Growth Inhibition Inhibition->BacterialGrowth

Caption: Mechanism of Action of Macrolide Antibiotics.

Conclusion

While direct experimental data on the synergistic effects of this compound is not yet publicly available, the evidence from other macrolides, such as azithromycin, strongly suggests a high potential for synergistic interactions with other classes of antibiotics. The methodologies for synergy testing outlined in this guide provide a robust framework for future investigations into this compound's combination therapy potential. Further research is warranted to explore these synergies, which could lead to more effective treatment strategies for infections caused by multidrug-resistant Gram-positive bacteria.

References

Independent Verification of Decatromicin B's Efficacy Against Clinical Isolates Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific literature reveals a significant gap in the independent verification of Decatromicin B's activity against a broad range of clinical isolates. While the initial discovery of Decatromicin A and B in 1999 highlighted their potential against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), subsequent independent studies providing detailed comparative data against current standard-of-care antibiotics are not publicly available.

This absence of verifiable, peer-reviewed data prevents a direct and objective comparison of this compound's performance with established antibiotics such as vancomycin, linezolid, and daptomycin (B549167) for treating infections caused by resistant Gram-positive pathogens.

Current State of Knowledge

Decatromicins A and B were first isolated from the culture broth of Actinomadura sp. MK73-NF4.[1] The initial report demonstrated their inhibitory activity against Gram-positive bacteria, a crucial finding in the era of rising antibiotic resistance.[1] However, for a new antimicrobial agent to be considered for further development and potential clinical use, rigorous and independent in vitro testing against a diverse panel of contemporary clinical isolates is a critical step. This process establishes the compound's spectrum of activity, potency (typically measured as Minimum Inhibitory Concentration or MIC), and potential advantages over existing therapies.

Our extensive search for such independent verification studies for this compound has not yielded any publications containing the necessary quantitative data for a comparative analysis.

The Importance of Comparative In Vitro Data

To assess the potential of a new antibiotic, researchers and drug development professionals rely on standardized in vitro susceptibility testing. The primary methods for this are broth microdilution and agar (B569324) dilution, which determine the MIC of an antibiotic against a specific bacterium. The MIC is the lowest concentration of the drug that prevents visible growth of the microorganism.

A typical comparative study would involve testing the new agent alongside a panel of existing, clinically relevant antibiotics against a large number of recent clinical isolates of target pathogens, such as MRSA, vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae. The data generated from such studies are essential for:

  • Determining the Spectrum of Activity: Understanding which bacterial species and resistance phenotypes the new agent is effective against.

  • Assessing Potency: Comparing the MIC values of the new agent to those of established drugs to gauge its relative effectiveness.

  • Identifying Potential Advantages: Determining if the new agent has activity against strains that are resistant to current antibiotics.

  • Informing Further Development: Providing the foundational data needed to justify progression to preclinical and clinical trials.

Without this comparative data for this compound, it is impossible to construct the evidence-based comparison guide requested.

Standard Experimental Protocols for Antimicrobial Susceptibility Testing

For the benefit of researchers, the following are detailed summaries of the standard methodologies used for determining the in vitro activity of antimicrobial agents.

Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Workflow:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis A Prepare serial two-fold dilutions of antimicrobial agent in broth C Inoculate microtiter plate wells containing antimicrobial dilutions A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) B->C D Include growth and sterility controls E Incubate plates at 35-37°C for 16-20 hours D->E F Visually inspect for turbidity (bacterial growth) E->F G Determine MIC: lowest concentration with no visible growth F->G

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Detailed Methodology:

  • Preparation of Antimicrobial Solutions: A series of two-fold dilutions of the antimicrobial agent is prepared in a liquid growth medium, typically cation-adjusted Mueller-Hinton broth (CAMHB), within the wells of a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are also included. The plate is then incubated at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Agar Dilution Method

The agar dilution method is considered a reference method for MIC determination and is particularly useful for testing multiple bacterial isolates simultaneously.

Experimental Workflow:

Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis A Prepare agar plates containing serial dilutions of antimicrobial agent C Spot-inoculate a defined volume of each bacterial suspension onto agar plates A->C B Prepare standardized bacterial inocula (e.g., 0.5 McFarland) B->C D Include a growth control plate (no antimicrobial) E Incubate plates at 35-37°C for 16-20 hours D->E F Examine plates for bacterial growth E->F G Determine MIC: lowest concentration that inhibits visible growth F->G

Caption: Workflow for Agar Dilution Susceptibility Testing.

Detailed Methodology:

  • Preparation of Agar Plates: A series of agar plates (typically Mueller-Hinton agar) is prepared, each containing a specific concentration of the antimicrobial agent. This is achieved by adding the appropriate volume of a stock solution of the antibiotic to molten agar before it solidifies. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: Bacterial suspensions are prepared to a turbidity of a 0.5 McFarland standard.

  • Inoculation: A standardized volume of each bacterial suspension is then spot-inoculated onto the surface of each agar plate, including the control plate.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The plates are examined for bacterial growth at the inoculation spots. The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the test organism.

Conclusion

While this compound showed initial promise, the lack of accessible, independent, and comparative data on its activity against a diverse range of modern clinical isolates makes it impossible to produce a meaningful comparison guide for the scientific community. Further research and publication of such data are necessary to ascertain the true potential of this compound in the current landscape of antimicrobial resistance. Without such studies, its performance relative to established and newer antibiotics remains unknown.

References

Safety Operating Guide

Proper Disposal of Decatromicin B: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended procedures for the proper disposal of Decatromicin B, a potent antibiotic. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on best practices for the disposal of antibiotic and chemical waste. It is crucial to always consult and adhere to your institution's specific environmental health and safety (EHS) protocols.

Immediate Safety and Handling

Before initiating any disposal procedures, it is essential to handle this compound with appropriate personal protective equipment (PPE). Standard laboratory practice dictates the use of:

  • Safety goggles or a face shield to protect from splashes.

  • Chemical-resistant gloves to prevent skin contact.

  • A lab coat to protect clothing and skin.

Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Disposal Procedures

The primary objective in the disposal of this compound is to prevent its release into the environment, which could contribute to antimicrobial resistance. Therefore, do not dispose of this compound down the drain or in regular trash.

Step 1: Waste Classification

Treat all this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, as hazardous chemical waste.

Step 2: Waste Segregation and Collection

  • Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, contaminated gloves) in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), the hazard class (e.g., "Chemical Waste," "Toxic"), and the date.

  • Liquid Waste: this compound has poor water solubility but is soluble in solvents like ethanol, methanol, DMF, or DMSO. Collect any solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

Step 3: Decontamination of Work Surfaces

After handling and packaging this compound for disposal, thoroughly decontaminate all work surfaces and equipment that may have come into contact with the chemical. Use an appropriate cleaning agent as recommended by your institution's safety protocols.

Step 4: Arrange for Professional Disposal

Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the collected this compound waste. These professionals are equipped to handle and dispose of chemical waste in accordance with federal, state, and local regulations.

Inactivation and Degradation Considerations

  • Autoclaving: Autoclaving can be effective for some heat-sensitive antibiotics, but many are heat-stable. Without specific data on the thermal stability of this compound, autoclaving should not be considered a reliable method of inactivation for disposal purposes.

  • Chemical Inactivation: The use of chemical agents to inactivate antibiotics must be approached with caution. For instance, chlorine-based disinfection of wastewater containing certain antibiotics can lead to the formation of new compounds with increased antibiotic properties. Therefore, chemical inactivation should only be performed if a validated protocol specific to this compound is available and approved by your institution's EHS department.

Summary of Key Disposal Information

Waste Type Disposal Container Labeling Requirements Disposal Method
Solid this compoundDesignated, leak-proof hazardous waste container"this compound," "Hazardous Chemical Waste," DateCollection by licensed hazardous waste disposal company
Contaminated LabwareDesignated, leak-proof hazardous waste container"this compound Contaminated Waste," "Hazardous Chemical Waste," DateCollection by licensed hazardous waste disposal company
Liquid SolutionsCompatible, leak-proof hazardous waste container"this compound in [Solvent]," "Hazardous Chemical Waste," DateCollection by licensed hazardous waste disposal company

This compound Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.

G start Start: this compound Waste Generated waste_type Identify Waste Type (Solid, Liquid, Contaminated Labware) start->waste_type is_sds_available Is a specific SDS for This compound available? waste_type->is_sds_available follow_sds Follow Disposal Instructions in the SDS is_sds_available->follow_sds Yes no_sds Treat as Hazardous Chemical Waste is_sds_available->no_sds No segregate_waste Segregate and Collect in Labeled, Compatible Container follow_sds->segregate_waste no_sds->segregate_waste contact_ehs Contact Institutional EHS for Pickup and Professional Disposal segregate_waste->contact_ehs

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and environmentally responsible disposal of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.